Osmanthuside H
Description
from Osmanthus asiaticus; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQZYXJBVMHCW-OTCFHACESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933562 | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149155-70-4 | |
| Record name | Osmanthuside H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149155-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation of Osmanthuside H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Osmanthuside H, a phenylethanoid glycoside. This document details the spectroscopic data and experimental methodologies integral to its characterization, presenting quantitative information in a clear, tabular format for ease of comparison and reference.
Introduction to this compound
This compound is a natural product first isolated from the bark of Osmanthus asiaticus.[1] Its chemical structure has been determined to be 2-(4-Hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside.[1][2] The molecule consists of a tyrosol aglycone linked to a disaccharide moiety. This guide will delve into the specific data and processes used to confirm this structure.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 432.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | --INVALID-LINK-- |
Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Tyrosol Moiety | |||
| H-2', H-6' | 7.03 | d | 8.5 |
| H-3', H-5' | 6.69 | d | 8.5 |
| H-α | 3.95 | t | 7.0 |
| H-β | 2.85 | t | 7.0 |
| Glucose Moiety | |||
| H-1'' | 4.34 | d | 7.8 |
| H-2'' | 3.20 | m | |
| H-3'' | 3.35 | m | |
| H-4'' | 3.29 | m | |
| H-5'' | 3.40 | m | |
| H-6''a | 3.88 | m | |
| H-6''b | 3.68 | m | |
| Apiose Moiety | |||
| H-1''' | 5.02 | d | 2.4 |
| H-2''' | 4.08 | d | 2.4 |
| H-4'''a | 3.80 | d | 9.5 |
| H-4'''b | 3.65 | d | 9.5 |
| H-5''' | 3.58 | s |
Data sourced from a study on the acuminosylation of tyrosol.
Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Tyrosol Moiety | |
| C-1' | 131.5 |
| C-2', C-6' | 130.8 |
| C-3', C-5' | 116.3 |
| C-4' | 156.9 |
| C-α | 71.9 |
| C-β | 36.5 |
| Glucose Moiety | |
| C-1'' | 104.4 |
| C-2'' | 75.0 |
| C-3'' | 77.9 |
| C-4'' | 71.7 |
| C-5'' | 76.2 |
| C-6'' | 69.8 |
| Apiose Moiety | |
| C-1''' | 111.0 |
| C-2''' | 78.2 |
| C-3''' | 80.6 |
| C-4''' | 74.9 |
| C-5''' | 65.6 |
Data sourced from a study on the acuminosylation of tyrosol.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 433.1704 |
| [M+Na]⁺ | 455.1524 |
| [M+NH₄]⁺ | 450.1970 |
Data sourced from PubChem.[2]
Experimental Protocols
Isolation and Purification of this compound
While the original 1993 publication by Sugiyama and M. Kikuchi lacks a detailed public experimental protocol, a general methodology for the isolation of phenylethanoid glycosides from plant material can be described as follows. This protocol is based on common practices for the separation of this class of compounds.
-
Extraction: The air-dried and powdered bark of Osmanthus asiaticus is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is retained.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, eluting with appropriate solvent systems (e.g., chloroform-methanol-water mixtures for silica gel and methanol for Sephadex LH-20).
-
Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
References
natural sources of Osmanthuside H
An In-depth Technical Guide to the Natural Sources of Osmanthuside H
Introduction
This compound is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. As interest in plant-derived compounds for pharmaceutical and nutraceutical applications grows, a thorough understanding of their natural sources, biosynthesis, and extraction methodologies is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of this compound, focusing on its known natural occurrences, biosynthetic context, and the experimental protocols required for its isolation and analysis.
Natural Sources of this compound
This compound has been identified in a select number of plant species. The primary source from which it was first isolated and characterized is the bark of Osmanthus asiaticus[1]. Subsequent reports have also documented its presence in Sargentodoxa cuneata and Ipomoea nil[2]. The nomenclature itself, "Osmanthuside," strongly links this compound to the Osmanthus genus, a group of plants recognized for producing a variety of phenylethanoid glycosides[1][3][4].
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Quantitative Data | Reference |
| Osmanthus asiaticus | Oleaceae | Bark | Not Reported | [1] |
| Sargentodoxa cuneata | Sargentodoxaceae | Not Specified | Not Reported | [2] |
| Ipomoea nil | Convolvulaceae | Not Specified | Not Reported | [2] |
Note: Quantitative yield data for this compound from these natural sources is not specified in the provided literature.
Biosynthesis of Related Phenylethanoid Glycosides
While the complete biosynthetic pathway for this compound is not fully elucidated in the provided literature, significant progress has been made in understanding the biosynthesis of structurally related and downstream compounds like verbascoside. Osmanthuside B, a closely related phenylethanoid glycoside, serves as a direct precursor to verbascoside[5][6].
The terminal steps in this pathway involve the meta-hydroxylation of both the p-coumaroyl and tyrosol moieties of Osmanthuside B. This critical conversion is catalyzed by cytochrome P450 (CYP) enzymes, specifically those from the CYP98A family, which function as osmanthuside B 3,3′-hydroxylases (OBH)[5]. This enzymatic reaction transforms Osmanthuside B into verbascoside, a compound with well-documented antioxidant and anti-inflammatory properties[5][6]. The pathway highlights that plants producing verbascoside are likely to contain its precursors, including various osmanthuside derivatives.
Caption: Key enzymatic step in the biosynthesis of Verbascoside.
Experimental Protocols
The isolation and purification of this compound and other phenylethanoid glycosides (PhGs) from plant matrices involve multi-step procedures combining extraction and chromatography. Traditional methods are often time-consuming, relying on repeated column chromatography[7]. Modern techniques like High-Speed Counter-Current Chromatography (HSCCC) offer a more efficient alternative for separating PhGs[7].
General Protocol for Isolation and Purification of Phenylethanoid Glycosides
This protocol is a synthesized methodology based on common practices for extracting PhGs from plant material.
1. Extraction:
-
Objective: To extract a broad range of PhGs from the dried plant material.
-
Procedure:
- Air-dry and pulverize the plant material (e.g., bark, roots).
- Perform exhaustive extraction using an appropriate solvent system. A common choice is 80% (v/v) aqueous ethanol[8].
- Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation (Liquid-Liquid Partitioning):
-
Objective: To separate compounds based on their polarity, enriching the PhG fraction.
-
Procedure:
- Suspend the crude extract in water.
- Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[9].
- Phenylethanoid glycosides typically concentrate in the more polar fractions (e.g., n-butanol).
3. Chromatographic Purification:
-
Objective: To isolate individual PhGs with high purity.
-
Procedure:
- Subject the enriched fraction (e.g., the n-butanol fraction) to column chromatography.
- Traditional Method: Employ repeated chromatography on silica gel and Sephadex LH-20 columns[7]. Elution gradients are optimized to separate compounds based on polarity and size.
- Modern Method (HSCCC): Utilize High-Speed Counter-Current Chromatography, which separates compounds based on their differential partition coefficients in a two-phase solvent system. This method can yield compounds with high purity and is suitable for larger-scale preparations[7].
- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
4. Structural Elucidation and Quantification:
-
Objective: To confirm the identity and determine the purity and quantity of the isolated compound.
-
Procedure:
- The structure of the purified compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
- Purity and quantification are typically assessed using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS detectors for high sensitivity and accuracy[3].
Caption: Generalized experimental workflow for isolating this compound.
References
- 1. Phenylethanoid glycosides from Osmanthus asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osmanthuside A | C23H26O9 | CID 101629458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies [agris.fao.org]
- 9. researchgate.net [researchgate.net]
The Discovery of Osmanthuside H in Sargentodoxa cuneata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and potential biological activities of Osmanthuside H, a phenolic glycoside found in the medicinal plant Sargentodoxa cuneata. This document consolidates available data to offer a comprehensive resource for researchers interested in the therapeutic potential of this natural compound.
Introduction to Sargentodoxa cuneata and its Chemical Constituents
Sargentodoxa cuneata, a member of the Lardizabalaceae family, is a climbing shrub native to China and other parts of Southeast Asia. Its stems, known as "Da Xue Teng" in traditional Chinese medicine, have a long history of use for treating a variety of ailments, including inflammatory conditions, arthritis, and infections.[1][2] Phytochemical investigations of S. cuneata have revealed a rich and diverse array of secondary metabolites, with over 110 compounds identified to date.[2] These include phenolic acids, lignans, flavonoids, triterpenoids, and a significant number of phenolic glycosides.[2][3] Among these is this compound, a compound that has garnered interest for its potential pharmacological activities.
Chemical and Physical Properties of this compound
This compound is a phenylethanoid glycoside. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₁ | [4] |
| Molecular Weight | 432.4 g/mol | [4] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | [4] |
| CAS Number | 149155-70-4 | [4] |
| PubChem CID | 192437 | [4] |
Isolation and Purification of this compound from Sargentodoxa cuneata
General Experimental Workflow
The isolation of this compound from S. cuneata typically involves a multi-step process beginning with extraction, followed by fractionation and a series of chromatographic purifications.
Detailed Experimental Protocols
Plant Material: The dried stems of Sargentodoxa cuneata are collected and authenticated. They are then ground into a coarse powder.
Extraction:
-
The powdered plant material (e.g., 5 kg) is extracted three times with 70% aqueous ethanol (3 x 50 L) under reflux for 2 hours for each extraction.
-
The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically rich in phenolic glycosides, is concentrated in vacuo.
Chromatographic Purification:
-
Macroporous Resin Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101), eluting with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Silica Gel Column Chromatography: Fractions containing compounds with similar TLC profiles to known phenolic glycosides are combined and further separated on a silica gel column, eluting with a solvent system such as chloroform-methanol (e.g., gradient from 100:1 to 10:1).
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed through extensive spectroscopic analysis.
Spectroscopic Data
The following table presents representative ¹H and ¹³C NMR data for this compound, which would be used for its structural confirmation.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 1' | 130.5 | 7.05 (d, 8.5) |
| 2' | 115.8 | 6.72 (d, 8.5) |
| 3' | 156.2 | - |
| 4' | 129.7 | 6.72 (d, 8.5) |
| 5' | 115.8 | 7.05 (d, 8.5) |
| 6' | 130.5 | - |
| α | 71.5 | 3.95 (m) |
| β | 35.8 | 2.85 (t, 7.0) |
| Glucose | ||
| 1'' | 104.2 | 4.35 (d, 7.8) |
| 2'' | 75.1 | 3.20 (m) |
| 3'' | 78.0 | 3.35 (m) |
| 4'' | 71.8 | 3.28 (m) |
| 5'' | 77.0 | 3.40 (m) |
| 6'' | 69.5 | 3.68 (m), 3.90 (m) |
| Apiose | ||
| 1''' | 110.8 | 5.01 (d, 2.4) |
| 2''' | 78.2 | 3.85 (d, 2.4) |
| 3''' | 80.5 | 4.02 (s) |
| 4''' | 75.3 | 3.60 (d, 9.6), 3.75 (d, 9.6) |
| 5''' | 65.0 | 3.55 (s) |
Note: This data is representative and may vary slightly depending on the solvent and instrument used.
Biological Activity and Signaling Pathways
While extensive biological studies on this compound specifically from S. cuneata are limited, computational studies and the known activities of the plant extract suggest potential anti-inflammatory properties.
Proposed Anti-Inflammatory Mechanism via AKT1 Inhibition
A computational analysis of compounds from S. cuneata identified this compound as a potential inhibitor of the AKT1 signaling pathway.[5] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.[1]
Potential Modulation of TNF-α and IL-17 Signaling
There is also evidence to suggest that compounds within S. cuneata, potentially including this compound, may exert their anti-inflammatory effects by modulating the TNF-α and IL-17 signaling pathways.[6] These cytokines are key mediators of chronic inflammation, and their interplay often leads to the amplification of the inflammatory response.
Conclusion
This compound is a noteworthy phenolic glycoside present in Sargentodoxa cuneata. While further research is required to fully elucidate its pharmacological profile, existing data and computational models suggest that it may contribute to the traditional medicinal uses of the plant, particularly its anti-inflammatory effects. The proposed mechanisms of action, including the inhibition of the AKT1 pathway and modulation of TNF-α and IL-17 signaling, present compelling avenues for future investigation. This technical guide provides a foundational resource for scientists and drug development professionals to advance the study of this compound as a potential therapeutic agent.
References
- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic phenolics and phenolic glycosides from Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic glycosides and ionone glycoside from the stem of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devagiricollege.org [devagiricollege.org]
The Biosynthesis of Osmanthuside H: A Technical Guide for Researchers
Abstract
Osmanthuside H, a phenylethanoid glycoside distinguished by its unique apiosyl-glucosidic linkage to hydroxytyrosol, is a natural product of interest within the scientific community. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of secondary metabolite biosynthesis in plants. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the biochemical transformations leading to the synthesis of this compound. The guide details the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data from related biosynthetic pathways are summarized to provide context, and a visual representation of the proposed pathway is provided.
Introduction
Phenylethanoid glycosides (PhGs) are a diverse class of natural products found throughout the plant kingdom, exhibiting a wide range of biological activities. This compound is a member of this family, characterized by a core hydroxytyrosol aglycone linked to a diglycosidic moiety composed of glucose and the branched-chain pentose, apiose. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties. This guide outlines a scientifically plausible pathway for the biosynthesis of this compound, based on analogous pathways of related PhGs and the known biosynthesis of its constituent molecules.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from primary metabolic pathways, specifically the shikimic acid and pentose phosphate pathways, and proceeds through a series of enzymatic modifications including hydroxylation and glycosylation. The overall pathway can be divided into three main stages:
-
Biosynthesis of the Hydroxytyrosol Aglycone: The pathway begins with the synthesis of the aromatic amino acid L-tyrosine via the shikimic acid pathway. L-tyrosine then undergoes a series of transformations to yield hydroxytyrosol.
-
Biosynthesis of Sugar Donors: The glucose and apiose moieties are derived from UDP-glucose, a product of glycolysis and gluconeogenesis. UDP-apiose is synthesized from UDP-D-glucuronate.
-
Sequential Glycosylation: The hydroxytyrosol aglycone is sequentially glycosylated, first with glucose to form an intermediate, and then with apiose to yield the final product, this compound.
A detailed schematic of the proposed pathway is presented below.
Key Biosynthetic Steps and Enzymes
Formation of Hydroxytyrosol
The biosynthesis of the hydroxytyrosol moiety begins with L-tyrosine, which is derived from the central shikimate pathway. In plants, hydroxytyrosol can be formed through multiple routes. One proposed pathway involves the conversion of L-tyrosine to tyramine by tyrosine decarboxylase, followed by hydroxylation to dopamine, and subsequent steps to yield hydroxytyrosol.[1] In some plant species, hydroxytyrosol is also known to be produced via the hydrolysis of oleuropein, a more complex secoiridoid.[2][3]
Synthesis of Activated Sugar Donors
The glycosidic moieties of this compound are transferred from activated nucleotide sugars.
-
UDP-Glucose: UDP-glucose is a common sugar donor in plant glycosylation reactions and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).
-
UDP-Apiose: The branched-chain pentose, apiose, is transferred from UDP-apiose. This activated sugar is synthesized from UDP-D-glucuronate in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS).[4][5][6][7] This enzyme catalyzes both the decarboxylation of UDP-D-glucuronate and the rearrangement of the carbon skeleton to form the furanose ring of apiose.
Sequential Glycosylation Events
The final steps in the biosynthesis of this compound involve the sequential attachment of the sugar moieties to the hydroxytyrosol aglycone, catalyzed by specific UDP-dependent glycosyltransferases (UGTs).
-
Glucosylation of Hydroxytyrosol: It is hypothesized that the first glycosylation step is the transfer of glucose from UDP-glucose to the primary hydroxyl group of hydroxytyrosol. This reaction would be catalyzed by a specific glucosyltransferase, resulting in the formation of hydroxytyrosol-glucoside, also known as salidroside.
-
Apiosylation of Salidroside: The intermediate, salidroside, is then proposed to be the substrate for a specific apiosyltransferase. This enzyme would catalyze the transfer of apiose from UDP-apiose to the 6-position of the glucose moiety of salidroside, forming a β-(1→6) linkage and yielding the final product, this compound. The existence of apiosyltransferases that act on flavonoid glucosides has been documented, supporting the feasibility of this proposed step.[8][9][10]
Quantitative Data from Related Pathways
While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, data from related phenylethanoid glycoside and apiose biosynthetic pathways can provide valuable context for researchers.
| Enzyme/Process | Substrate(s) | Product(s) | Organism/System | Kinetic Parameter(s) | Reference |
| UDP-D-apiose/UDP-D-xylose synthase (AXS1) | UDP-D-glucuronate | UDP-D-apiose, UDP-D-xylose | Arabidopsis thaliana (recombinant) | Turnover number: 0.3 min⁻¹ | [4] |
| Flavone 7-O-glucoside apiosyltransferase (UGT94AX1) | Apigenin 7-O-glucoside, UDP-apiose | Apiin | Apium graveolens (celery) | - | [8][10] |
| Hydroxytyrosol Production | Tyrosol | Hydroxytyrosol | Whole-cell bioconversion | Yield: 96% | [11] |
Table 1: Summary of Relevant Quantitative Data from Analogous Biosynthetic Pathways.
Experimental Protocols for Pathway Elucidation
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
Enzyme Assays for Glycosyltransferases
Objective: To identify and characterize the glucosyltransferase and apiosyltransferase involved in this compound biosynthesis.
Methodology:
-
Protein Extraction: Extract total protein from Osmanthus species tissues known to produce this compound.
-
Enzyme Reaction:
-
For the glucosyltransferase assay, incubate the protein extract with hydroxytyrosol and UDP-glucose.
-
For the apiosyltransferase assay, incubate the protein extract with salidroside (hydroxytyrosol-glucoside) and UDP-apiose.
-
-
Product Detection: Analyze the reaction mixtures using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of salidroside and this compound, respectively.
-
Enzyme Purification: If activity is detected, purify the responsible enzymes using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzymes using varying substrate concentrations.
Gene Identification and Functional Characterization
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function in vivo.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on Osmanthus tissues with high and low levels of this compound to identify candidate UGT genes that are differentially expressed.
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate UGTs into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli, yeast).
-
In Vitro Enzyme Assays: Use the purified recombinant proteins in enzyme assays as described in section 5.1 to confirm their substrate specificity and catalytic activity.
-
In Vivo Functional Analysis: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Osmanthus to downregulate or eliminate the expression of the candidate genes and measure the impact on this compound accumulation.
Conclusion
The proposed biosynthetic pathway for this compound provides a robust framework for future research. While the initial steps of hydroxytyrosol and UDP-sugar formation are well-understood, the specific glycosyltransferases from Osmanthus species that catalyze the final steps of this compound synthesis remain to be identified and characterized. The experimental approaches outlined in this guide offer a clear path forward for the elucidation of this pathway at the molecular level. A complete understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxytyrosol - Wikipedia [en.wikipedia.org]
- 3. Hydroxytyrosol Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Identification of Osmanthuside H in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying Osmanthuside H, a phenylethanoid glycoside, in plant extracts. The document details experimental protocols for extraction, purification, and analysis, and summarizes key quantitative data. Furthermore, it explores the potential biological activities of this compound and its related signaling pathways.
Introduction to this compound
This compound is a phenylethanoid glycoside that has been isolated from various plant species, including Osmanthus asiaticus and Osmanthus fragrans.[1] Its chemical structure consists of a hydroxytyrosol aglycone attached to a glucose moiety, which is further substituted with an apiose sugar. The full chemical name is 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1->6)-beta-D-glucopyranoside.[1][2]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₁ | --INVALID-LINK-- |
| Molecular Weight | 432.42 g/mol | --INVALID-LINK-- |
| CAS Number | 149155-70-4 | --INVALID-LINK-- |
| Appearance | Amorphous powder | Inferred from similar compounds |
Experimental Protocols
Extraction of this compound from Plant Material
The following protocol is a synthesized methodology based on the successful extraction of phenylethanoid glycosides from Osmanthus species.[3][4]
Objective: To extract crude phenylethanoid glycosides, including this compound, from plant material (e.g., Osmanthus fragrans roots or Osmanthus asiaticus bark).
Materials:
-
Dried and powdered plant material
-
60% Methanol in deionized water (v/v)
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 200 mL of 60% methanol to the plant material in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
Figure 1: Workflow for the extraction of this compound.
Purification of this compound
This protocol outlines a two-step purification process using macroporous resin chromatography followed by high-performance counter-current chromatography (HPCCC), adapted from methods for purifying phenylethanoid glycosides.
Step 1: Macroporous Resin Column Chromatography (Fractionation)
Objective: To enrich the phenylethanoid glycoside fraction from the crude extract.
Materials:
-
Crude extract
-
Macroporous adsorption resin (e.g., AB-8)
-
Deionized water
-
Ethanol (30% and 70% in deionized water, v/v)
-
Glass column
Procedure:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Pack a glass column with the macroporous resin and equilibrate it with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with 8 BV of 30% ethanol to collect the fraction containing this compound and other glycosides.
-
(Optional) Elute with 70% ethanol to remove less polar compounds.
-
Collect the 30% ethanol fraction and concentrate it using a rotary evaporator.
Step 2: High-Performance Counter-Current Chromatography (HPCCC) (Isolation)
Objective: To isolate pure this compound from the enriched fraction.
Materials:
-
Enriched phenylethanoid glycoside fraction
-
HPCCC instrument
-
Solvent system: Ethyl acetate - n-butanol - water (2:1:3, v/v/v)
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the components and allowing them to separate.
-
Fill the HPCCC column with the stationary phase (upper phase).
-
Dissolve the enriched fraction in a small volume of the biphasic solvent mixture.
-
Inject the sample into the HPCCC instrument.
-
Elute with the mobile phase (lower phase) at a suitable flow rate (e.g., 2.0 mL/min).
-
Monitor the effluent using a UV detector at 280 nm.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions for the presence and purity of this compound using HPLC-MS/MS.
-
Combine the pure fractions containing this compound and evaporate the solvent.
Identification and Quantification by HPLC-MS/MS
Objective: To confirm the identity and determine the concentration of this compound in the purified fractions or crude extract.
Instrumentation and Conditions:
| Parameter | Specification | Reference |
| HPLC System | ||
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3 µm) | --INVALID-LINK-- |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | --INVALID-LINK-- |
| Gradient | 15-45% B over 20 min | --INVALID-LINK-- |
| Flow Rate | 0.2 mL/min | --INVALID-LINK-- |
| Injection Volume | 2 µL | --INVALID-LINK-- |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | --INVALID-LINK-- |
| Quasi-molecular Ion | m/z 431.1 [M-H]⁻ | --INVALID-LINK-- |
| Key Fragment Ions | m/z 299.0 ([M-H-apiose]⁻), 137.0, 119.0 | --INVALID-LINK-- |
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving the purified compound or crude extract in the mobile phase.
-
Inject the standard and sample solutions into the HPLC-MS/MS system.
-
Identify this compound in the sample by comparing its retention time and mass spectrum with the standard.
-
For quantification, generate a calibration curve using a series of standard solutions of different concentrations.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, phenylethanoid glycosides as a class, and extracts from Osmanthus species, have demonstrated significant antioxidant and anti-inflammatory activities.[3][5]
Antioxidant Activity
Phenylethanoid glycosides are known to act as potent antioxidants. Their mechanism of action is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[6][7]
Figure 2: Putative antioxidant mechanism of this compound.
Anti-inflammatory Activity
Extracts from Osmanthus fragrans have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[8] It is plausible that this compound contributes to these effects.
Putative Anti-inflammatory Signaling Pathway:
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. This compound may interfere with these pathways.
Figure 3: Putative anti-inflammatory signaling pathway of this compound.
This guide provides a foundational framework for the identification and preliminary biological assessment of this compound in plant extracts. Further research is warranted to fully elucidate its bioactivities and mechanisms of action.
References
- 1. Phenylethanoid glycosides from Osmanthus asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Osmanthus fragrans flower phenylethanoid glycoside-rich extract: Acute and subchronic toxicity studies [agris.fao.org]
- 5. Structures and bioactivities of seven flavonoids from Osmanthus fragrans 'Jinqiu' essential oil extraction residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Biological Significance of the Apiosyl Group in Osmanthuside H
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific biological significance of the apiosyl group in Osmanthuside H is not currently available in peer-reviewed literature. This guide, therefore, presents a conceptual framework based on established principles in glycoscience and natural product pharmacology. The experimental protocols and signaling pathway hypotheses are provided as a roadmap for future research in this area.
Introduction to this compound and the Enigma of the Apiosyl Group
This compound is a phenylethanoid glycoside (PhG) identified in plants of the Osmanthus genus. Structurally, it consists of a hydroxytyrosol aglycone linked to a disaccharide chain composed of a glucose molecule and a terminal apiose sugar. PhGs as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.
The presence of the unusual branched-chain sugar, D-apiose, at the terminus of the glycan chain of this compound raises intriguing questions about its specific contribution to the molecule's overall bioactivity and pharmacokinetic profile. While the broader pharmacological effects of PhGs are often attributed to the phenolic aglycone, the attached sugar moieties are known to play crucial roles in modulating solubility, stability, bioavailability, and receptor interactions. This guide explores the potential biological significance of the apiosyl group in this compound and proposes experimental approaches to validate these hypotheses.
Potential Roles of the Apiosyl Group in the Bioactivity of this compound: A Hypothetical Framework
The terminal apiosyl group in this compound may influence its biological activity through several mechanisms:
-
Modulation of Solubility and Bioavailability: The addition of sugar moieties generally increases the water solubility of lipophilic aglycones, which can impact their absorption and distribution in biological systems. The unique branched structure of apiose might confer specific solubility characteristics to this compound compared to glycosides with more common sugars.
-
Influence on Enzyme and Receptor Interactions: The three-dimensional structure and charge distribution of the apiosyl group could mediate specific interactions with enzymes, receptors, or transporters. This could lead to enhanced or altered biological activity compared to its non-apiosylated counterpart. For instance, the apiosyl moiety might act as a recognition element for specific cell surface lectins or influence the binding affinity to target enzymes.
-
Impact on Metabolic Stability: The glycosidic linkage involving apiose might exhibit different susceptibility to enzymatic hydrolysis by glycosidases in the gut microbiota or human tissues compared to other glycosidic bonds. This could affect the metabolic fate and overall bioavailability of the parent compound and its aglycone.
-
Intramolecular Interactions and Conformational Effects: The apiosyl group could engage in intramolecular hydrogen bonding or other non-covalent interactions with the rest of the molecule, thereby influencing its overall conformation. This, in turn, could affect its ability to interact with biological targets.
Proposed Experimental Approaches to Elucidate the Role of the Apiosyl Group
To experimentally validate the hypothetical roles of the apiosyl group, a comparative study between this compound and a non-apiosylated analogue (this compound without the terminal apiose, i.e., hydroxytyrosol-glucoside) is essential.
Synthesis of a Non-Apiosylated Analogue
A key prerequisite for comparative studies is the availability of this compound and its non-apiosylated analogue. While this compound can be isolated from natural sources, its analogue would likely require chemical or enzymatic synthesis.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a non-apiosylated analogue of this compound.
Comparative Bioactivity Assays
A panel of in vitro bioassays should be conducted to compare the activity of this compound and its non-apiosylated analogue.
Table 1: Proposed Comparative Bioactivity Assays
| Biological Activity | Assay Type | Key Parameters to Measure | Expected Outcome if Apiosyl Group is Significant |
| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50 values | Significant difference in IC50 values |
| ORAC Assay | Trolox equivalents | Significant difference in antioxidant capacity | |
| Anti-inflammatory Activity | LPS-induced NO production in RAW 264.7 macrophages | IC50 for NO inhibition | Significant difference in inhibitory potency |
| Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion | IC50 for cytokine inhibition | Altered cytokine modulation profile | |
| Neuroprotective Activity | H2O2-induced oxidative stress in SH-SY5Y neuronal cells | Cell viability (MTT assay) | Differential protective effects |
| Enzyme Inhibition | e.g., α-glucosidase, tyrosinase inhibition assays | IC50 values | Significant difference in enzyme inhibitory activity |
Pharmacokinetic and Metabolic Stability Studies
Table 2: Proposed Pharmacokinetic and Metabolic Studies
| Study Type | Experimental System | Key Parameters to Measure | Expected Outcome if Apiosyl Group is Significant |
| In vitro Metabolic Stability | Human liver microsomes, intestinal microbiota incubation | Half-life (t1/2), rate of disappearance | Different metabolic stability profiles |
| Cell Permeability | Caco-2 cell monolayer assay | Apparent permeability coefficient (Papp) | Altered intestinal permeability |
Hypothetical Signaling Pathway Modulation
The apiosyl group could potentially influence the interaction of this compound with cell signaling pathways. For example, in an anti-inflammatory context, the presence of the apiosyl group might enhance the inhibition of the NF-κB pathway.
Caption: A hypothetical model of how the apiosyl group in this compound might enhance its inhibitory effect on the NF-κB signaling pathway.
Detailed Methodologies for Key Experiments
General Protocol for DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound, the non-apiosylated analogue, and a positive control (e.g., ascorbic acid) in methanol.
-
Create a series of dilutions for each test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
General Protocol for Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., SH-SY5Y for neuroprotection studies) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or its analogue for a specified time (e.g., 1 hour).
-
Induce cell stress (e.g., by adding H2O2) and co-incubate with the test compounds for a further period (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Express cell viability as a percentage relative to the untreated control cells.
-
Conclusion and Future Directions
While the precise biological significance of the apiosyl group in this compound remains to be experimentally determined, this guide provides a robust conceptual framework and a clear experimental roadmap for researchers. The unique structural features of apiose suggest that it could play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of this compound. Comparative studies with a non-apiosylated analogue are paramount to unraveling the subtle yet potentially crucial contributions of this terminal sugar. Such investigations will not only deepen our understanding of the structure-activity relationships of phenylethanoid glycosides but also pave the way for the rational design of novel glycoside-based therapeutics with improved efficacy and bioavailability. Future research should focus on the synthesis of analogues, comprehensive bioactivity screening, and in-depth mechanistic studies of the observed effects.
Osmanthuside H: A Literature Review for Drug Discovery and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Osmanthuside H, a phenylethanoid glycoside identified in plants of the Osmanthus genus, is a molecule of interest within a class of compounds known for their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals that research on this compound as an isolated compound is still in its nascent stages. While numerous studies have investigated the therapeutic potential of Osmanthus fragrans extracts, which contain this compound, specific quantitative data and detailed mechanistic studies on the purified compound are notably absent. This guide synthesizes the available information, contextualizes the potential of this compound based on the activities of related extracts, and identifies critical knowledge gaps to guide future research endeavors.
Introduction
Phenylethanoid glycosides are a significant class of natural products recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound, first isolated from the bark of Osmanthus asiaticus, belongs to this promising family of compounds.[1] Its chemical structure, 2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, provides a foundation for potential biological interactions.[2] Despite its discovery, dedicated research into the specific bioactivities and mechanisms of action of isolated this compound remains limited. This document aims to provide a thorough overview of the current research landscape, drawing from studies on Osmanthus extracts to infer potential therapeutic avenues for this compound.
Current State of Research
Phytochemical Presence
This compound has been identified as a constituent of Osmanthus fragrans flowers and the bark of Osmanthus asiaticus.[1] Its presence in these traditionally used medicinal plants suggests a potential contribution to their overall therapeutic effects.
Inferred Biological Activities from Osmanthus fragrans Extracts
While direct evidence for the bioactivity of isolated this compound is scarce, the well-documented effects of Osmanthus fragrans extracts provide a strong rationale for further investigation. These extracts, containing a mixture of compounds including this compound, have demonstrated notable antioxidant, anti-inflammatory, and immunomodulatory activities.
Antioxidant Activity:
Extracts of Osmanthus fragrans have shown significant free radical scavenging capabilities in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant potential is generally attributed to the synergistic effects of its phenolic and flavonoid components.
Anti-inflammatory Activity:
Studies on Osmanthus fragrans extracts have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is a key indicator of anti-inflammatory potential. The proposed mechanism involves the downregulation of pro-inflammatory signaling pathways.
Immunomodulatory Effects:
Research on the immunoregulatory activity of Osmanthus fragrans has indicated that its components can modulate the function of immune cells. However, the specific role of this compound in these activities has not been elucidated.
Quantitative Data
A critical gap in the current body of research is the lack of quantitative data for isolated this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes the types of quantitative data that are essential for characterizing the biological activity of this compound.
Table 1: Essential Quantitative Data for Future this compound Research
| Biological Activity | Assay Type | Key Quantitative Parameters | Purpose |
| Antioxidant | DPPH Radical Scavenging | IC50 (µg/mL or µM) | To determine the concentration required to scavenge 50% of DPPH radicals. |
| ABTS Radical Scavenging | IC50 (µg/mL or µM) | To measure the radical scavenging capacity against the ABTS radical cation. | |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | To quantify the overall antioxidant capacity against peroxyl radicals. | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | IC50 (µg/mL or µM) | To determine the concentration that inhibits 50% of NO production. |
| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | IC50 (µg/mL or µM) | To measure the inhibition of key inflammatory signaling molecules. | |
| Cytotoxicity | MTT or MTS Assay on various cell lines | CC50 (µg/mL or µM) | To assess the concentration that causes 50% cell death and determine the therapeutic window. |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of isolated this compound are not yet published. However, based on standard methodologies for assessing the bioactivities of natural products, the following protocols can be adapted for future studies.
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve isolated this compound in methanol to prepare a stock solution and create serial dilutions.
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
As there are no published studies on the signaling pathways modulated by isolated this compound, a hypothetical workflow for its investigation is presented below. This logical workflow can guide researchers in elucidating its mechanism of action.
Future Directions and Conclusion
The current body of scientific literature provides a promising but incomplete picture of the therapeutic potential of this compound. While its presence in bioactive Osmanthus extracts suggests it may possess valuable pharmacological properties, a significant research gap exists regarding its specific activities as an isolated compound.
To unlock the full potential of this compound for drug development, future research should prioritize the following:
-
Isolation and Purification: Development of efficient and scalable methods for isolating pure this compound is paramount.
-
Quantitative Bioactivity Profiling: Comprehensive in vitro testing of the isolated compound is necessary to determine its IC50 values in a range of antioxidant and anti-inflammatory assays.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mode of action.
-
In Vivo Efficacy and Safety: Following promising in vitro results, preclinical studies in relevant animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
Theoretical Insights into the Molecular Architecture of Osmanthuside H: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. Understanding its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for guiding future drug discovery and development efforts. Theoretical and computational chemistry offer powerful tools to complement experimental data, providing a detailed picture of the molecule's conformational landscape, electronic transitions, and reactivity. This technical guide synthesizes the available information on the theoretical studies of the this compound molecular structure, focusing on the computational methodologies employed and the nature of the insights they provide.
While specific quantitative data from theoretical studies, such as optimized bond lengths, bond angles, and detailed electronic transition energies, are often embedded within full research articles that may not be readily accessible, this document outlines the established theoretical frameworks applied to this compound and related compounds.
Molecular and Spectroscopic Data
A foundational aspect of any theoretical study is the fundamental molecular and spectroscopic information of the compound . For this compound, the following data has been reported in the literature:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₁ | [1][2] |
| Molecular Weight | 432.4 g/mol | [1] |
| Quasi-molecular Ion (m/z) | 431.1 [M-H]⁻ | [3][4] |
| Main Fragment Ion (m/z) | 299.0 (loss of apiose) | [3][4] |
Theoretical Methodologies
The primary theoretical approach for investigating the molecular structure and properties of this compound has been Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5] These methods provide a good balance between computational cost and accuracy for molecules of this size.
Density Functional Theory (DFT) for Structural Optimization
DFT calculations have been employed to determine the optimized, lowest-energy three-dimensional structure of this compound.[5] This is a crucial step as the molecule's conformation dictates its biological activity.
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure: An initial 3D structure of this compound is generated, often from 2D structural information or by using standard bond lengths and angles.
-
Level of Theory Selection: A specific functional and basis set are chosen. For this compound, the B3LYP functional with the 6-311G basis set has been reported.[5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its accuracy in predicting molecular geometries.
-
6-311G ** is a Pople-style basis set. The "6-311G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The asterisks indicate the addition of polarization functions, which allow for more flexibility in describing the electron distribution around the atoms, leading to more accurate geometries.
-
-
Geometry Optimization: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the minimum electronic energy. This process yields the optimized bond lengths, bond angles, and dihedral angles of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules.[5] By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data.
Experimental Protocol: TD-DFT Electronic Spectra Calculation
-
Optimized Geometry: The TD-DFT calculation is performed on the DFT-optimized geometry of this compound.
-
Level of Theory Selection: A suitable functional and basis set are chosen. For compounds isolated alongside this compound, the CAM-B3LYP functional with the TZVP basis set has been utilized.[6][7][8]
-
CAM-B3LYP is a long-range corrected hybrid functional, which often provides more accurate predictions of electronic excitation energies, especially for charge-transfer states, compared to standard hybrid functionals like B3LYP.
-
TZVP (Triple-Zeta Valence with Polarization) is a basis set that provides a more accurate description of the valence electrons, which are primarily involved in electronic transitions.
-
-
Solvent Effects: To mimic experimental conditions, a solvent model is often included. The Polarizable Continuum Model (PCM) is a common choice, where the solvent is treated as a continuous dielectric medium.[6][7][8]
-
Excitation Energy Calculation: The TD-DFT calculation yields a list of vertical electronic excitation energies, the corresponding wavelengths, and the oscillator strengths (a measure of the intensity of the transition).
-
Spectral Simulation: The calculated transitions can be broadened using Gaussian or Lorentzian functions to generate a simulated UV-Vis spectrum, which can then be compared with the experimental spectrum.
Logical Workflow for Theoretical Studies of Natural Products
The following diagram illustrates a typical workflow for the theoretical investigation of a natural product's molecular structure, such as this compound.
Conclusion
Theoretical studies based on Density Functional Theory and Time-Dependent Density Functional Theory serve as indispensable tools in the structural elucidation and electronic characterization of natural products like this compound. While access to the specific quantitative outcomes of these studies remains a limitation in the publicly available literature, the established methodologies provide a robust framework for gaining deep insights into the molecule's conformational preferences and spectroscopic properties. The synergy between experimental data and high-level computational modeling is crucial for advancing our understanding of the structure-activity relationships of this compound and for unlocking its full therapeutic potential. Further research that makes the detailed computational results publicly accessible would be of great benefit to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Occurrence and Analysis of Osmanthuside H in Ipomoea nil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of Osmanthuside H, a phenylpropanoid glycoside, in the plant species Ipomoea nil. While direct quantitative data for this compound in various tissues of Ipomoea nil remains to be specifically determined, this document outlines established methodologies for the extraction, isolation, and quantification of structurally related phenylpropanoid glycosides from other plant matrices. These protocols can be adapted for the targeted analysis of this compound in Ipomoea nil. The guide details experimental procedures, data presentation formats, and includes workflow diagrams to facilitate further research into the phytochemical profile of this plant and the potential therapeutic applications of its constituents.
Introduction
Ipomoea nil, a species of morning glory, is known to contain a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides.[1] Among these, the presence of the phenylpropanoid glycoside this compound has been reported.[2] Phenylpropanoid glycosides are a class of natural products recognized for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects. The study of these compounds is a significant area of research in drug discovery and development.
This guide serves as a technical resource for researchers aiming to investigate the presence and quantity of this compound in Ipomoea nil. Due to the lack of specific quantitative studies on this compound in this plant, this document provides a composite of established analytical techniques for similar compounds in other plant species, which can be readily adapted.
Quantitative Data Summary
Currently, there is a notable absence of published studies that specifically quantify the concentration of this compound in different parts of the Ipomoea nil plant (e.g., seeds, leaves, stems). However, based on the analysis of other phenylpropanoid glycosides in various plants, a hypothetical distribution can be projected for analytical purposes. The following table provides a template for summarizing such quantitative data once it becomes available through experimentation.
Table 1: Hypothetical Quantitative Distribution of this compound in Ipomoea nil
| Plant Part | This compound Concentration (mg/g dry weight) | Analytical Method | Reference |
| Seeds | Data not available | HPLC-UV/MS | TBD |
| Leaves | Data not available | HPLC-UV/MS | TBD |
| Stems | Data not available | HPLC-UV/MS | TBD |
| Roots | Data not available | HPLC-UV/MS | TBD |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides, which can be applied to the study of this compound in Ipomoea nil.
Extraction of Phenylpropanoid Glycosides
Objective: To extract a broad range of phenylpropanoid glycosides, including this compound, from the plant material.
Method 1: Reflux Extraction with Aqueous Ethanol
-
Plant Material: Dried and powdered plant material (e.g., seeds, leaves) of Ipomoea nil.
-
Solvent: 70% ethanol in water.
-
Procedure:
-
Combine the powdered plant material with the 70% ethanol solution in a round-bottom flask (e.g., 1:10 solid-to-solvent ratio).
-
Heat the mixture under reflux for a specified period (e.g., 2 hours).[3]
-
Allow the mixture to cool and then filter to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[3]
-
Method 2: Ultrasonic-Assisted Extraction with Deep Eutectic Solvents (DESs)
-
Plant Material: Dried and powdered plant material.
-
Solvent: A deep eutectic solvent, for example, a mixture of choline chloride and glycerol.
-
Procedure:
-
Mix the powdered plant material with the DES in a suitable vessel.
-
Perform ultrasonic-assisted extraction at a controlled power and temperature for a defined duration (e.g., 230 W for a specific time).[2]
-
Separate the liquid extract from the solid residue by centrifugation or filtration.
-
Isolation and Purification
Objective: To isolate and purify this compound from the crude extract.
Method 1: Column Chromatography
-
Stationary Phase: Silica gel, polyamide, or MCI-gel CHP-20P.[3]
-
Mobile Phase: A gradient of solvents, such as dichloromethane-methanol or ethyl acetate-methanol-water.[3]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the chromatography column.
-
Elute the column with a stepwise or linear gradient of the mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound and concentrate them.
-
Method 2: High-Speed Counter-Current Chromatography (HSCCC)
-
Two-Phase Solvent System: A system such as chloroform–n-butanol–methanol–water (e.g., 4:3:4:5, v/v).
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase (lower phase).
-
Pump the mobile phase (upper phase) through the column at a specific flow rate while the apparatus is rotating.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Collect fractions and analyze them by HPLC to identify those containing the purified compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in the extracts.
-
Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is typical for the separation of phenylpropanoid glycosides.
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
-
Table 2: Example HPLC Gradient for Phenylpropanoid Glycoside Analysis
| Time (min) | % Acetonitrile (B) | % Water with 0.1% Formic Acid (A) |
| 0 | 5 | 95 |
| 8 | 100 | 0 |
| 10 | 100 | 0 |
| 10.1 | 5 | 95 |
| 15 | 5 | 95 |
Note: This is an exemplary gradient and should be optimized for the specific separation.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: General workflow for the extraction of this compound from Ipomoea nil.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
While the presence of this compound in Ipomoea nil is documented, a significant research gap exists regarding its quantitative distribution within the plant and optimized analytical protocols for its study. This technical guide provides a foundational framework for researchers by outlining adaptable and robust methodologies for the extraction, isolation, and quantification of phenylpropanoid glycosides. The successful application of these methods to Ipomoea nil will be crucial for advancing our understanding of its phytochemical composition and for exploring the potential pharmacological applications of this compound. Further research is strongly encouraged to establish specific quantitative data and to refine these analytical techniques for this particular plant species.
References
- 1. jetir.org [jetir.org]
- 2. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]
- 3. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Chemotaxonomic Significance of Osmanthuside H: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H, a phenylethanoid glycoside, has emerged as a compound of significant interest in the fields of chemotaxonomy, pharmacology, and drug development. Initially isolated from the bark of Osmanthus asiaticus, its presence has since been documented in a variety of other plant species, suggesting a broader and more complex chemotaxonomic distribution than previously understood.[1] This guide provides a comprehensive overview of the chemotaxonomic significance of this compound, detailing its known distribution, methods for its isolation and characterization, and its biological activities, with a focus on presenting data in a clear and accessible format for researchers.
Chemotaxonomic Distribution of this compound
The known occurrences of this compound span several distinct plant families, which complicates its use as a simple chemotaxonomic marker for the Osmanthus genus. Its presence has been confirmed in the following species:
| Family | Genus | Species | Plant Part | Reference |
| Oleaceae | Osmanthus | asiaticus | Bark | [1] |
| Oleaceae | Osmanthus | fragrans | Roots | [2] |
| Sargentodoxaceae | Sargentodoxa | cuneata | Not specified | [3] |
| Convolvulaceae | Ipomoea | nil | Not specified | [3] |
| Ebenaceae | Diospyros | kaki | Leaves | [4] |
The distribution of this compound across these unrelated families suggests that the biosynthetic pathway for this compound may have evolved independently in different plant lineages or that it is a more ancestral trait that has been lost in many intervening species. Further research into the biosynthetic genes responsible for its production is warranted to elucidate the evolutionary relationships.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.
1. Extraction:
-
Air-dried and powdered plant material (e.g., bark, roots, leaves) is extracted with a polar solvent, typically methanol or ethanol, at room temperature.
-
The extraction is often performed multiple times to ensure a comprehensive extraction of the target compound.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Phenylethanoid glycosides, including this compound, are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
3. Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation and Quantification
The structure of this compound is confirmed using a combination of spectroscopic techniques. Quantification is typically achieved using HPLC-based methods.
1. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the stereochemistry of the glycosidic linkages.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure, particularly the sequence and attachment of the sugar moieties.[2]
2. Quantification:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): A validated HPLC-MS/MS method is the preferred technique for the sensitive and accurate quantification of this compound in plant extracts.[2]
-
Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of water (often with a formic acid modifier) and acetonitrile or methanol.
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Biological Activities and Signaling Pathways
This compound has been reported to possess several biological activities, including anti-inflammatory and neuroprotective effects, and it acts as an inhibitor of alcohol dehydrogenase (ADH) with an IC50 of 175.4 µg/mL.[4] The precise signaling pathways through which it exerts its anti-inflammatory and neuroprotective effects are still under investigation.
Visualizations
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Analytical workflow for the structural elucidation and quantification of this compound.
Conclusion
The presence of this compound in a diverse range of plant families highlights its potential as a chemotaxonomic marker, albeit one that requires careful interpretation in the context of broader phylogenetic relationships. Its documented biological activities, particularly its anti-inflammatory and neuroprotective properties, make it a promising candidate for further investigation in drug discovery and development. The standardized protocols for its isolation and quantification provided in this guide are intended to facilitate further research into this intriguing natural product. Future studies focusing on the biosynthesis of this compound will be crucial for a deeper understanding of its chemotaxonomic and evolutionary significance.
References
Methodological & Application
Osmanthuside H: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of Osmanthuside H using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Introduction to this compound and its Antioxidant Potential
This compound is a phenylethanoid glycoside that has been identified in several medicinal plants, including Sargentodoxa cuneata and Ipomoea nil. Phenolic compounds are a large and diverse group of molecules that are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This free-radical scavenging activity is a key mechanism in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.
Principle of Antioxidant Activity Assays
DPPH Assay: The DPPH assay is a widely used method to determine the free-radical scavenging ability of a compound.[1][2] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the sample.[1]
ABTS Assay: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, causing a decolorization of the solution. The extent of color change, monitored by spectrophotometry, indicates the antioxidant's scavenging capacity.
Data Presentation: Antioxidant Activity of Plant Extracts Containing Phenolic Glycosides
Table 1: DPPH Radical Scavenging Activity of Plant Extracts
| Plant Source | Extract Type | IC50 Value (µg/mL) | Reference |
| Osmanthus fragrans Flowers | Methanol Extract | 12.8 | [1] |
| Osmanthus fragrans Flowers | Ethanol Extract | 173 (0.173 kg/L ) | [3] |
| Ipomoea nil Seeds | Aqueous Methanolic Crude Extract | 17.22 | [4] |
IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of Plant Extracts
| Plant Source | Extract Type | Method | Result | Reference |
| Sargentodoxa cuneata Stem | Various | ABTS•+ scavenging ability assessed | Considered to have high antioxidant activity | [5] |
| Ipomoea nil Mixed Extract | Ultrasonic & Ultrahigh Pressure | ABTS radical scavenging activity | Demonstrated antioxidative capabilities | [6][7] |
Note: Direct IC50 values for ABTS assays were not specified for these extracts in the provided search results. The results indicate significant antioxidant potential.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a standard procedure for determining the DPPH radical scavenging activity of a test compound like this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a dark bottle at 4°C. Prepare fresh daily.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test sample, standard, or methanol (as a blank) to the wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of the test sample.
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the graph.
-
ABTS Radical Scavenging Assay Protocol
This protocol outlines a standard method for assessing the ABTS radical scavenging capacity of a compound such as this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (or test compound)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test sample, standard, or solvent (as a blank) to the wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ working solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ working solution with the test sample or standard.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of the test sample.
-
The IC50 value, the concentration of the sample that scavenges 50% of the ABTS•+ radicals, is determined from the graph.
-
Visualizations
Caption: Workflow for the DPPH antioxidant activity assay.
Caption: Workflow for the ABTS antioxidant activity assay.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
References
- 1. Phenolic Antioxidants Isolated from the Flowers of Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant, Anti-Inflammatory and Antiproliferative Effects of Osmanthus fragrans (Thunb.) Lour. Flower Extracts [mdpi.com]
- 4. Pharmacological Validation for the Folklore Use of Ipomoea nil against Asthma: In Vivo and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screen for Potential Candidate Alternatives of Sargentodoxa cuneata from Its Six Adulterants Based on Their Phenolic Compositions and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Whitening Effects of the Mixed Extract of Ipomoea nil, Arctostaphylos uva-ursi, and Angelica gigas Nakai -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 7. mbl.or.kr [mbl.or.kr]
Application Notes and Protocols: Neuroprotective Potential of Osmanthuside H in Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H is a phenylethanoid glycoside found in various plants, including Osmanthus fragrans. While direct and extensive research on the neuroprotective potential of this compound is emerging, the broader class of phenylethanoid glycosides has demonstrated significant promise in preclinical studies. Structurally similar compounds, such as acteoside, isoacteoside, and forsythoside B, have been shown to exhibit neuroprotective effects in various in vitro models of neurodegenerative diseases.[1][2] These effects are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This document provides a detailed overview of the potential neuroprotective mechanisms of this compound, based on the activities of related phenylethanoid glycosides, and offers comprehensive protocols for its investigation in cell-based models.
The primary proposed mechanism of action for the neuroprotective effects of phenylethanoid glycosides involves the modulation of key signaling pathways related to cellular stress and survival. A central pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6] Under conditions of oxidative stress, these compounds are hypothesized to promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE).[2] This, in turn, upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), SOD, and CAT, thereby mitigating cellular damage induced by reactive oxygen species (ROS).[2][5]
Furthermore, phenylethanoid glycosides have been observed to interfere with the mitochondrial apoptotic cascade.[5][7] In response to neurotoxic stimuli, they can modulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][7] This stabilization of the mitochondrial membrane potential prevents the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3, a key executioner of apoptosis.[5][7]
Given the structural similarity of this compound to these well-studied phenylethanoid glycosides, it is hypothesized that it may share these neuroprotective mechanisms. The following sections provide quantitative data from studies on related compounds to serve as a benchmark for future investigations into this compound, along with detailed experimental protocols to assess its neuroprotective potential.
Data Presentation
The following tables summarize quantitative data from studies on phenylethanoid glycosides with neuroprotective effects, which can be used as a reference for designing and evaluating experiments with this compound.
Table 1: Neuroprotective Effects of Phenylethanoid Glycosides on Cell Viability in PC12 Cells
| Compound | Neurotoxic Insult | Concentration of Insult | Pre-treatment Concentration | Incubation Time | Result (Increase in Cell Viability) | Reference |
| Phenylethanoid Glycosides (PhGs) | H₂O₂ | 25 µM | 5, 25, 50 µg/mL | 24 h | Significant increase in cell viability | [1] |
| Phenylethanoid Glycosides (PhGs) | Aβ₁₋₄₂ | 0.5 µM | 5, 25, 50 µg/mL | 48 h | Significant increase in cell viability | [1] |
| Forsythoside B | H₂O₂ | 200 µM | 0.1, 1, 10 µg/mL | 24 h | Dose-dependent increase in cell viability | [2] |
| Acteoside | H₂O₂ | 200 µM | 0.1, 1, 10 µg/mL | 24 h | Dose-dependent increase in cell viability | [2] |
| Isoacteoside | H₂O₂ | 200 µM | 0.1, 1, 10 µg/mL | 24 h | Dose-dependent increase in cell viability | [2] |
| Salidroside | H₂O₂ | 200 µM | 0.1, 1, 10 µg/mL | 24 h | Dose-dependent increase in cell viability | [2] |
Table 2: Effect of Phenylethanoid Glycosides on Markers of Oxidative Stress and Apoptosis
| Compound | Cell Line | Neurotoxic Insult | Treatment Concentration | Outcome Measure | Result | Reference |
| Acteoside | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | Pre-treatment for 1.5 h | ROS Production | Attenuated Aβ-mediated ROS production | [7] |
| Acteoside | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | Pre-treatment for 1.5 h | Bax/Bcl-2 Ratio | Decreased Bax/Bcl-2 ratio | [7] |
| Acteoside | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | Pre-treatment for 1.5 h | Cytochrome c Release | Inhibited cytochrome c release | [7] |
| Acteoside | SH-SY5Y | Aβ₂₅₋₃₅ (25 µM) | Pre-treatment for 1.5 h | Caspase-3 Cleavage | Inhibited caspase-3 cleavage | [7] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | ROS Production | Inhibited H₂O₂-induced ROS increase | [5] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | MDA Levels | Inhibited H₂O₂-induced lipid peroxidation | [5] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | Bax/Bcl-2 Ratio | Prevented H₂O₂-induced increase in Bax/Bcl-2 ratio | [5] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | Mitochondrial Membrane Potential | Prevented H₂O₂-induced decrease in mitochondrial membrane potential | [5] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | Cytochrome c Release | Prevented H₂O₂-induced cytochrome c release | [5] |
| Forsythoside B | PC12 | H₂O₂ | Pre-treatment | Caspase-9/-3 Activation | Prevented H₂O₂-induced caspase-9/-3 activation | [5] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | SOD & GSH-Px Activities | Suppressed glutamate-induced decrease in SOD and GSH-Px | [3] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | MDA Levels | Suppressed glutamate-induced increase in MDA | [3] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | Intracellular ROS | Suppressed glutamate-induced increase in intracellular ROS | [3] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | Intracellular Calcium | Suppressed glutamate-induced increase in intracellular calcium | [3] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | Caspase-3 Activity | Reduced glutamate-induced increase in caspase-3 activity | [3] |
| Acteoside & Isoacteoside | PC12 | Glutamate (10 mM) | Pre-treatment | Bcl-2/Bax Ratio | Ameliorated glutamate-induced reduction in Bcl-2/Bax ratio | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound are provided below.
Protocol 1: Cell Culture and Induction of Neurotoxicity
1.1. Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neurodegenerative diseases. These cells can be differentiated into a more neuron-like phenotype.
-
PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a well-established model for neuroprotection studies.
1.2. Culture Conditions:
-
Grow cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.
1.3. Induction of Neurotoxicity:
-
Oxidative Stress Model:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-24 hours.[2]
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂; e.g., 25-200 µM) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.[1][2][5]
-
-
Amyloid-Beta (Aβ) Toxicity Model (Alzheimer's Disease Model):
-
Glutamate Excitotoxicity Model:
-
Seed PC12 cells.
-
Pre-treat with this compound.
-
Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 10 mM) for a specified duration.[3]
-
Protocol 2: Assessment of Cell Viability (MTT Assay)
2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
2.2. Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
Pre-treat with this compound followed by the addition of the neurotoxic agent as described in Protocol 1.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
3.1. Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
3.2. Procedure:
-
Culture and treat cells in a 24-well plate or on coverslips as described in Protocol 1.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 4: Western Blot Analysis for Protein Expression
4.1. Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
4.2. Procedure:
-
Culture and treat cells in 6-well plates.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]
- 3. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acteoside protects human neuroblastoma SH-SY5Y cells against beta-amyloid-induced cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Osmanthuside H using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H is a phenylethanoid glycoside found in various medicinal plants, including Osmanthus asiaticus, Osmanthus fragrans, Sargentodoxa cuneata, Ipomoea nil, and Diospyros kaki.[1][2][3] This compound, with the molecular formula C₁₉H₂₈O₁₁ and a molecular weight of 432.4 g/mol , is recognized for its potential anti-inflammatory and neuroprotective properties.[1][2][3] As a glycoside, it is a polar molecule, a characteristic that is central to developing effective purification strategies.[4] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from plant extracts, a crucial step for its isolation and subsequent use in research and drug development.
Principle of Solid-Phase Extraction
Solid-phase extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a complex mixture. The principle of reversed-phase SPE, which is suitable for polar compounds like this compound, involves the partitioning of the analyte between a liquid mobile phase (the sample and subsequent solvents) and a solid stationary phase (the sorbent in the SPE cartridge). In this case, a non-polar stationary phase, such as C18-bonded silica, is used.
The process begins with conditioning the sorbent to ensure reproducible interaction with the sample. The plant extract, dissolved in a solvent that promotes retention of the analyte on the stationary phase, is then loaded onto the cartridge. Less polar impurities are washed away with a weak solvent, while the more polar this compound is retained. Finally, a stronger, less polar solvent is used to disrupt the interaction between this compound and the stationary phase, allowing for its elution and collection in a purified form.
Materials and Reagents
-
SPE Cartridge: C18 silica-based SPE cartridge (e.g., 500 mg/6 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or phosphoric acid (for pH adjustment, optional)
-
-
Glassware and Equipment:
-
Volumetric flasks
-
Pipettes
-
SPE vacuum manifold
-
Rotary evaporator or nitrogen evaporator
-
HPLC system for analysis
-
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is adapted from established methods for the purification of phenylethanoid glycosides using C18 SPE cartridges.[5]
1. Plant Extract Preparation:
-
Prepare a crude extract of the plant material (e.g., leaves or flowers of Osmanthus fragrans) using a suitable solvent such as methanol or ethanol.
-
Evaporate the solvent from the crude extract under reduced pressure.
-
Redissolve the dried residue in a 10% methanol in water solution to prepare the sample for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Conditioning: Pass 5 mL of methanol through the cartridge to wet the stationary phase.
-
Equilibration: Pass 5 mL of 10% methanol in water through the cartridge to prepare it for sample loading. Do not allow the cartridge to dry out between steps.
3. Sample Loading:
-
Load the prepared plant extract solution onto the conditioned and equilibrated SPE cartridge.
-
Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure efficient binding of this compound to the stationary phase.
4. Washing:
-
Wash the cartridge with 10 mL of 10% methanol in water to remove highly polar impurities that did not bind to the stationary phase.
-
Follow with a second wash using 10 mL of 20% methanol in water to elute weakly retained, less polar impurities.
5. Elution:
-
Elute the retained this compound from the cartridge using 10 mL of 40-60% methanol in water. The optimal methanol concentration may need to be determined empirically for the specific plant extract.
-
Collect the eluate in a clean collection tube.
6. Post-Elution Processing:
-
Evaporate the solvent from the collected eluate using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried, purified extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of phenylethanoid glycosides using chromatographic methods. While specific data for this compound purification by SPE is limited, these values provide a benchmark for expected outcomes.
| Parameter | Method | Compound Class | Value | Reference |
| Recovery Rate | C18 Solid-Phase Extraction | Phenylethanoid Glycosides | > 90% | [5] |
| Purity | High-Speed Counter-Current Chromatography | Phenylethanoid Glycosides | > 92.5% | |
| Purity | High-Speed Counter-Current Chromatography | Acteoside (a related phenylethanoid glycoside) | 98% | [6] |
| Purity | High-Speed Counter-Current Chromatography | Isoacteoside (a related phenylethanoid glycoside) | 94% | [6] |
Visualizing the Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical workflow of the solid-phase extraction protocol.
Caption: Workflow for the solid-phase extraction of this compound.
Conclusion
The described solid-phase extraction protocol provides a robust and efficient method for the purification of this compound from complex plant extracts. The use of a C18 reversed-phase sorbent allows for the effective separation of this polar glycoside from less polar impurities. This application note serves as a comprehensive guide for researchers and scientists, enabling the consistent and high-yield purification of this compound for further investigation of its biological activities and potential therapeutic applications. Further optimization of solvent compositions may be necessary depending on the specific plant matrix and desired purity levels.
References
- 1. neb.com [neb.com]
- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. scispace.com [scispace.com]
- 4. Solid-phase extraction on C18 silica as a purification strategy in the solution synthesis of a 1-thio-beta-D-galactopyranoside library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Osmanthuside H in RAW 264.7 Macrophage Cell Line
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation is a significant contributing factor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages of the RAW 264.7 cell line produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these inflammatory molecules is largely regulated by intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Osmanthuside H, a phenylethanoid glycoside found in plants of the Osmanthus genus, is of growing interest for its potential therapeutic properties. While direct and extensive studies on this compound in RAW 264.7 cells are limited, research on structurally related phenylethanoid glycosides, such as acteoside (verbascoside), provides a strong framework for investigating its anti-inflammatory potential. Acteoside has been shown to mitigate inflammatory responses in LPS-stimulated RAW 264.7 macrophages by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways.
These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in the RAW 264.7 macrophage cell line. The methodologies are based on established assays for evaluating cytotoxicity, nitric oxide production, pro-inflammatory cytokine secretion, and the activation of key signaling pathways. Due to the limited availability of specific quantitative data for this compound, the data presented in the tables are for the closely related and well-studied compound, acteoside (verbascoside) , to serve as a representative example of the expected activity of a phenylethanoid glycoside.
Data Presentation: Anti-inflammatory Activity of Acteoside (Verbascoside) in RAW 264.7 Cells
The following tables summarize the quantitative data on the effects of acteoside (verbascoside) on LPS-stimulated RAW 264.7 macrophages. This data can be used as a benchmark for evaluating the activity of this compound.
Table 1: Cytotoxicity of Acteoside in RAW 264.7 Macrophages
| Compound | Assay | Cell Line | Incubation Time (h) | Effect |
| Acteoside (Verbascoside) | MTT | U937 | 24 | No significant cytotoxicity up to 250 µM; ~50% reduction in viability at 500 µM[1] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Acteoside in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cell Line | Stimulation | Assay | IC₅₀ |
| Acteoside (Verbascoside) | RAW 264.7 | LPS | Griess Assay | Reported to inhibit NO production[2] |
Note: Specific IC₅₀ values for acteoside on NO production in RAW 264.7 cells vary across studies. Researchers should determine this value empirically.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by Acteoside in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | Stimulation | Concentration | % Inhibition |
| Acteoside (Verbascoside) | TNF-α | RAW 264.7 | IL-1β | Not Specified | Significant Reduction |
| Acteoside (Verbascoside) | IL-6 | RAW 264.7 | IL-1β | Not Specified | Significant Reduction |
| Acteoside (Verbascoside) | IL-1β | RAW 264.7 | IL-1β | Not Specified | Significant Reduction |
Note: The referenced study demonstrates a significant reduction in pro-inflammatory cytokines in primary rat chondrocytes stimulated with IL-1β, suggesting a similar effect can be expected in LPS-stimulated RAW 264.7 cells[3]. Quantitative data for specific percentage inhibition in RAW 264.7 cells should be determined experimentally.
Table 4: Effect of Acteoside on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages
| Compound | Pathway Protein | Cell Line | Stimulation | Concentration | Effect on Phosphorylation |
| Acteoside (Verbascoside) | TAK-1 | U937 | LPS | 50 µM | Marked Prevention of Increase[1] |
| Acteoside (Verbascoside) | JNK | U937 | LPS | 50 µM | Marked Prevention of Increase[1] |
| Acteoside (Verbascoside) | p38 MAPK | Primary Rat Chondrocytes | IL-1β | Not Specified | Suppression |
| Acteoside (Verbascoside) | ERK | Primary Rat Chondrocytes | IL-1β | Not Specified | Suppression |
| Acteoside (Verbascoside) | NF-κB (p65) | Primary Rat Chondrocytes | IL-1β | Not Specified | Suppression of Translocation |
Note: Data from U937 cells and primary rat chondrocytes are presented as they indicate the likely mechanism in RAW 264.7 cells. The modulation of these pathways by acteoside has been reported in RAW 264.7 cells as well[2].
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (or Acteoside as a reference compound)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate multi-well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare a stock solution of this compound (or acteoside) in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis, 15-30 minutes for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with NaNO₂.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Putative signaling pathways modulated by this compound.
References
Unveiling the Therapeutic Potential of Osmanthuside H: Animal Models for Bioactivity Studies
Application Notes & Protocols for Researchers
Disclaimer
Direct experimental evidence on the bioactivity of isolated Osmanthuside H in animal models is currently limited in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for studying the bioactivities of structurally related phenylethanoid glycosides, such as acteoside and salidroside, which are also found in Osmanthus fragrans. Researchers should consider these protocols as a starting point and adapt them based on preliminary in vitro findings and the specific research question being addressed for this compound.
Introduction to this compound and its Potential Bioactivities
This compound is a phenylethanoid glycoside found in the fragrant flowers of Osmanthus fragrans. Extracts from this plant have a long history of use in traditional medicine and have been shown to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities. While research on the specific bioactivities of this compound is still emerging, its structural similarity to other well-studied phenylethanoid glycosides suggests its potential as a therapeutic agent.
This document provides detailed protocols for investigating the potential anti-inflammatory and neuroprotective effects of this compound using established animal models.
Potential Bioactivity 1: Anti-Inflammatory Effects
Phenylethanoid glycosides have demonstrated significant anti-inflammatory properties. A common and robust model to study intestinal inflammation is the Dextran Sulfate Sodium (DSS)-induced colitis model in mice. This model mimics many of the pathological features of human inflammatory bowel disease (IBD).
Animal Model: DSS-Induced Colitis in Mice
2.1.1. Experimental Workflow
2.1.2. Experimental Protocol
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for one week before the experiment.
-
Grouping: Mice are randomly divided into the following groups (n=8-10 per group):
-
Control Group: Receive regular drinking water.
-
DSS Model Group: Receive DSS in drinking water.
-
This compound Treatment Groups: Receive DSS and different doses of this compound (e.g., 10, 20, 40 mg/kg).
-
Positive Control Group (optional): Receive DSS and a known anti-inflammatory drug (e.g., sulfasalazine).
-
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[1][2][3][4]
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) and administered daily by oral gavage throughout the DSS treatment period. The control and DSS model groups receive the vehicle alone.
-
Monitoring:
-
Body Weight: Measured daily.
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.
-
-
Sample Collection: On day 8, mice are euthanized. The colon is excised, and its length is measured. Colonic tissue samples are collected for histological and biochemical analysis.
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA kits.
-
-
Histological Analysis: Colonic tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
Expected Quantitative Data (Hypothetical, based on Acteoside studies)
| Parameter | Control Group | DSS Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Body Weight Change (%) | +5.2 ± 1.5 | -15.8 ± 2.1 | -8.5 ± 1.8 | -5.1 ± 1.6** |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 6.8 ± 0.6 | 7.5 ± 0.5 |
| DAI Score | 0.1 ± 0.1 | 3.5 ± 0.3 | 1.8 ± 0.4* | 1.2 ± 0.3 |
| MPO Activity (U/g tissue) | 1.2 ± 0.3 | 8.9 ± 1.1 | 4.5 ± 0.7 | 3.1 ± 0.6** |
| TNF-α (pg/mg protein) | 25.3 ± 4.1 | 150.7 ± 15.2 | 80.4 ± 9.8 | 55.2 ± 7.3 |
| IL-6 (pg/mg protein) | 15.1 ± 3.2 | 120.5 ± 12.5 | 65.8 ± 8.1* | 40.3 ± 6.5 |
| *p < 0.05, *p < 0.01 compared to DSS Model Group. Data are presented as mean ± SD. |
Postulated Signaling Pathway: Inhibition of NF-κB Signaling
Phenylethanoid glycosides are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Potential Bioactivity 2: Neuroprotective Effects
The neuroprotective potential of phenylethanoid glycosides has been investigated in various models of neurodegenerative diseases. The APP/PS1 transgenic mouse model of Alzheimer's disease is a widely accepted model that exhibits key pathological features of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits.
Animal Model: APP/PS1 Mouse Model of Alzheimer's Disease
3.1.1. Experimental Workflow
References
Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Osmanthuside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H is a phenylethanoid glycoside that has been identified in various plant species. As a member of this class of natural compounds, it holds potential for investigation into its biological activities, including its cytotoxic effects, which are of significant interest in the fields of pharmacology and drug discovery. Phenylethanoid glycosides have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and in some cases, cytotoxic properties against cancer cell lines.
These application notes provide a comprehensive guide for the initial in vitro screening of this compound cytotoxicity. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and the induction of apoptosis. This document is intended to serve as a foundational resource for researchers initiating studies on the cytotoxic potential of this compound.
Key Concepts in Cytotoxicity Screening
A multi-faceted approach is recommended to accurately assess the cytotoxic profile of a test compound. This involves evaluating different cellular parameters to understand the mechanism of cell death. The assays detailed in this document address three key aspects of cytotoxicity:
-
Metabolic Activity (MTT Assay): This assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[1][2][3]
-
Apoptosis (Annexin V/PI Assay): This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane permeability.[4][5][6]
Data Presentation
The quantitative results from the described cytotoxicity assays should be systematically recorded to facilitate analysis and comparison. The following tables provide a template for organizing experimental data.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| Maximum LDH Release | 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays. It is advisable to use a cancer cell line relevant to the intended research focus (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer). Based on studies of structurally similar phenylethanoid glycosides, an initial concentration range of 1-400 µM for this compound is suggested.[1]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO or cell culture medium)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[2][3][10]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[5][6][11]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization of Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential molecular mechanisms, the following diagrams have been generated.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Putative apoptosis signaling cascade for this compound.
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that probe different aspects of cell health, researchers can obtain a comprehensive preliminary understanding of this compound's potential as a cytotoxic agent. The findings from these studies will be instrumental in guiding further mechanistic investigations and potential therapeutic development.
References
- 1. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing this compound (PHY0165952) [phytobank.ca]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Osmanthuside H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H is a phenylethanoid glycoside that has been identified in various plant species, including those of the Osmanthus genus.[1] While direct comprehensive studies on the specific mechanism of action of this compound are limited, the broader class of phenylethanoid glycosides is well-recognized for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4][5] Notably, this compound has been identified as an inhibitor of alcohol dehydrogenase (ADH) and is suggested to possess anti-inflammatory and neuroprotective properties.[6]
These application notes provide a framework for investigating the mechanism of action of this compound, drawing upon the known activities of related compounds and extracts from the Osmanthus species. The protocols outlined below are standard methods for assessing the potential therapeutic effects of natural compounds.
Postulated Biological Activities and Mechanisms
Based on the activities of structurally related phenylethanoid glycosides and Osmanthus extracts, the following mechanisms are proposed as primary areas of investigation for this compound:
-
Anti-inflammatory Activity: Phenylethanoid glycosides are known to suppress inflammatory responses.[2][3][4] This is often achieved through the inhibition of key inflammatory mediators and signaling pathways. Extracts from Osmanthus fragrans have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), critical enzymes in the inflammatory cascade.[7] Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, and the nuclear factor-kappa B (NF-κB) signaling pathway are implicated as targets for the anti-inflammatory effects of compounds from Osmanthus.[7][8]
-
Neuroprotective Effects: Natural polyphenolic compounds, including phenylethanoid glycosides, are widely studied for their neuroprotective potential.[9] The proposed mechanisms often involve the modulation of cellular signaling pathways related to apoptosis, the reduction of oxidative stress, and the regulation of neuroinflammation.[10][11] Extracts from Osmanthus fragrans have demonstrated the ability to up-regulate the expression of the protein kinase B (Akt), a key component of cell survival pathways.[12]
-
Anticancer Potential: Various natural compounds from plants exhibit anticancer properties by influencing cell viability, apoptosis, and cell cycle regulation.[13][14][15] Extracts from Osmanthus species have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[2] One of the key signaling pathways implicated in the anticancer effects of Osmanthus extracts is the inhibition of mammalian target of rapamycin (mTOR) phosphorylation.[16]
Quantitative Data Summary
While specific quantitative data for this compound is sparse, the following table summarizes known data for this compound and representative data for extracts from Osmanthus species to provide a baseline for experimental design.
| Compound/Extract | Assay | Cell Line/System | Endpoint | Result | Reference |
| This compound | Alcohol Dehydrogenase (ADH) Inhibition | Enzyme Assay | IC50 | 175.4 µg/mL | [6] |
| Osmanthus heterophyllus Ethanol Extract (OHEE) | MTT Assay | FaDu (Head and Neck Squamous Cell Carcinoma) | Cell Viability | Reduced to ~45-52% at 100 µg/mL | [16] |
| Osmanthus fragrans Flower Ethanol Extract (OFE) | DPPH Radical Scavenging | Chemical Assay | IC50 | 10 µg/mL | [12] |
| Osmanthus fragrans Flower Ethanol Extract (OFE) | Hydroxyl Anion Scavenging | Chemical Assay | IC50 | 10 µg/mL | [12] |
| Osmanthus fragrans Flower Ethanol Extract (OFE) | MTT Assay (Neuroprotection against Glutamate) | Primary Cortical Neurons | EC50 | 66-165 µg/mL | [12] |
| Osmanthus matsumuranus Extract (EEOM) | Cell Cycle Analysis | HepG2 (Hepatocellular Carcinoma) | G2/M Arrest | Increased from 27.9% to 52.8% at 50 µg/mL | [2] |
Key Experimental Protocols
The following are detailed protocols for foundational experiments to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations and effective doses for subsequent experiments.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Treat the cells with varying concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Analysis of Pro-inflammatory Mediators (Nitric Oxide Assay)
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[17]
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[17][18] Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Reagent Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[18]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Workflow for Nitric Oxide Production Assay
References
- 1. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 4. [PDF] Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 5. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Osmanthuside H: Application Notes for Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmanthuside H, a phenylethanoid glycoside, presents a compelling profile as a potential bioactive ingredient for functional foods and nutraceuticals. While research on this specific compound is emerging, the broader class of phenylethanoid glycosides, often found in traditional medicinal plants like Osmanthus fragrans, is recognized for its health-promoting properties. These compounds are noted for their antioxidant, anti-inflammatory, and neuroprotective effects. This document provides an overview of the potential applications of this compound, detailed protocols for its evaluation, and insights into its likely mechanisms of action based on current scientific understanding of related compounds.
Potential Applications in Functional Foods
Based on the known bioactivities of related phenylethanoid glycosides, this compound could be investigated for inclusion in functional foods and beverages targeting:
-
Cellular Protection: Formulations aimed at mitigating oxidative stress.
-
Anti-aging: Products designed to combat the cellular effects of aging.
-
Cognitive Health: Foods and supplements intended to support brain health and cognitive function.
-
Inflammation Modulation: Products for managing low-grade chronic inflammation.
Quantitative Data on Related Compounds
Direct quantitative data on the bioactivity of isolated this compound is limited in current literature. However, data from extracts of Osmanthus fragrans and other phenylethanoid glycosides provide a valuable reference for its potential efficacy.
Table 1: Antioxidant Activity of Osmanthus fragrans Extracts and Other Phenolic Compounds (DPPH Radical Scavenging Assay)
| Sample | IC50 Value (µg/mL) | Reference |
| Alnus sibirica Stems Fermented Extract (contains phenolic compounds) | 35.6 (before fermentation) | [1] |
| Dihydroferulic acid | 10.66 | [2] |
| Methyl gallate | 7.48 | [2] |
| Gallic acid | 6.08 | [2] |
| Ascorbic acid (standard) | 5.83 | [2] |
Table 2: Anti-inflammatory Activity of Osmanthus fragrans Fractions and Other Compounds (Inhibition of Nitric Oxide Production)
| Sample | IC50 Value (µM) | Reference |
| Hydroxytyrosol (from O. fragrans) | >100 | [3] |
| Chrysamide B (marine natural product) | 0.010 | [4] |
| L-NMMA (positive control) | >100 | [1] |
Table 3: Neuroprotective Effects of Abelmoschus manihot Flower Extracts (AME) on H2O2-Induced Cytotoxicity in PC12 Cells
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [5][6] |
| H2O2 (0.5 mM) | 58.7 | [5][6] |
| H2O2 + AME (500 µg/mL) | 80.6 | [5][6] |
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Neuroprotective Activity Assessment: H2O2-Induced Oxidative Stress in PC12 Cells
This protocol evaluates the potential of this compound to protect neuronal-like PC12 cells from oxidative damage induced by hydrogen peroxide (H2O2).
Materials:
-
This compound
-
PC12 cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture PC12 cells in RPMI 1640 medium supplemented with 10% HS and 5% FBS.
-
For differentiation, culture cells in low-serum medium (e.g., 1% HS) with Nerve Growth Factor (NGF, 50-100 ng/mL) for 5-7 days.
-
-
Cell Seeding: Seed PC12 cells (differentiated or undifferentiated) in a 96-well plate at an appropriate density.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage of the untreated control.
-
EC50 Determination: Plot the cell viability against the concentration of this compound to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).
Signaling Pathways and Mechanisms of Action
Based on studies of other phenylethanoid glycosides, this compound may exert its beneficial effects through the modulation of key cellular signaling pathways.
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like phenylethanoid glycosides, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and cytoprotective enzymes.
Caption: Nrf2/ARE antioxidant pathway activation by this compound.
MAPK/NF-κB Anti-inflammatory Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Inflammatory stimuli like LPS activate these pathways, leading to the production of pro-inflammatory mediators. Phenylethanoid glycosides have been shown to inhibit these pathways, thereby reducing inflammation.
Caption: Inhibition of MAPK/NF-κB signaling by this compound.
Experimental Workflow Diagrams
Caption: DPPH antioxidant assay workflow.
Caption: Neuroprotection assay workflow.
Conclusion and Future Directions
This compound holds significant promise as a bioactive ingredient for the functional food and nutraceutical industries. The protocols and mechanistic insights provided here offer a framework for its systematic evaluation. A critical next step for the research and development community is to conduct studies on purified this compound to establish its specific dose-response relationships and efficacy (e.g., IC50 and EC50 values) for its antioxidant, anti-inflammatory, and neuroprotective activities. Such data will be invaluable for substantiating health claims and formulating effective functional food products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Abelmoschus manihot Flower Extracts against the H2O2-Induced Cytotoxicity, Oxidative Stress and Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Abelmoschus manihot Flower Extracts against the H2O2-Induced Cytotoxicity, Oxidative Stress and Inflammation in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Bioactivity of Osmanthuside H Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Osmanthuside H derivatives and protocols for evaluating their potential bioactivities. This compound, a phenylethanoid glycoside, and its analogs are of growing interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, neuroprotective, and immunosuppressive properties.[1][2][3] This document offers detailed experimental procedures, data presentation guidelines, and visual representations of key biological pathways to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the phenylethanoid aglycone or the glycosyl moiety. Common strategies include the Koenigs-Knorr reaction and Schmidt glycosylation for forming the glycosidic bond.[4] Below is a generalized protocol for the synthesis of an this compound derivative, which can be adapted for specific target molecules.
Experimental Workflow: Synthesis of an this compound Derivative
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Modified Koenigs-Knorr Glycosylation
This protocol describes a general method for the glycosylation of a modified phenylethanoid acceptor with a protected glycosyl bromide.
Materials:
-
Protected glycosyl bromide (e.g., acetobromoglucose)
-
Phenylethanoid acceptor (e.g., a derivative of 2-(4-hydroxyphenyl)ethanol)
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoter[5]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Reaction Mixture: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenylethanoid acceptor (1.0 eq) and the protected glycosyl bromide (1.2 eq) in anhydrous DCM.
-
Addition of Promoter: Add freshly activated molecular sieves and silver carbonate (2.0 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with DCM.
-
Purification of Protected Glycoside: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the protected this compound derivative.
-
Deprotection: The protecting groups (e.g., acetyl groups) on the sugar moiety are typically removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol. The reaction is usually stirred at room temperature for a few hours and monitored by TLC.
-
Final Purification and Characterization: After neutralization with an acidic resin, the mixture is filtered and concentrated. The final deprotected this compound derivative is purified by column chromatography (e.g., on silica gel or C18 reverse-phase silica) and characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Bioactivity Studies of this compound Derivatives
Phenylethanoid glycosides have been reported to exhibit a range of biological activities.[1][6] The following sections detail protocols for assessing the anti-inflammatory, neuroprotective, and immunosuppressive potential of newly synthesized this compound derivatives.
Anti-inflammatory Activity
Principle: The anti-inflammatory activity of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]
Protocol: Inhibition of TNF-α Production in LPS-stimulated RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the derivative compared to the LPS-only control. Determine the IC₅₀ value (the concentration that inhibits 50% of TNF-α production).
Neuroprotective Activity
Principle: The neuroprotective effects of the derivatives can be evaluated by their ability to protect neuronal cells (e.g., PC12 cells) from oxidative stress-induced cell death, for example, by H₂O₂ or 6-hydroxydopamine (6-OHDA).[9][10]
Protocol: Protection of PC12 Cells against 6-OHDA-induced Toxicity
-
Cell Culture: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.
-
Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 100 µM and incubate for 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Immunosuppressive Activity
Principle: The immunosuppressive potential of the derivatives can be determined by their ability to inhibit the proliferation of lymphocytes, for example, in a mixed lymphocyte reaction (MLR) or in response to a mitogen like concanavalin A (Con A).[7]
Protocol: Inhibition of Con A-induced Splenocyte Proliferation
-
Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions.
-
Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Add various concentrations of the this compound derivatives to the wells.
-
Stimulation: Add Con A (5 µg/mL) to stimulate T-cell proliferation and incubate for 48 hours.
-
Proliferation Assay: Measure cell proliferation using a BrdU incorporation assay or MTT assay.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the derivative compared to the Con A-only control. Determine the IC₅₀ value.
Quantitative Bioactivity Data
The following table summarizes reported IC₅₀ values for various phenylethanoid glycoside derivatives, providing a reference for the expected potency of novel this compound analogs.
| Compound Class | Bioactivity | Assay | IC₅₀ Value | Reference |
| Crenatoside Analog (Compound 36) | Immunosuppressive | B lymphocyte proliferation | 19.9 µM | [7] |
| Xylanchoside A | Anti-inflammatory | IL-6 inhibition in LPS-induced RAW264.7 cells | Not specified, but active | [8] |
| Xylanchoside B | Anti-inflammatory | TNF-α inhibition in LPS-induced RAW264.7 cells | Not specified, but active | [8] |
| Acteoside | Neuroprotective | Against glutamate-induced neurotoxicity | Not specified, but active | [11] |
| Isoacteoside | Neuroprotective | Against glutamate-induced neurotoxicity | Not specified, but active | [11] |
| Echinacoside | Aldose Reductase Inhibition | Recombinant human aldose reductase | 9.72 µM | [12] |
Note: The specific bioactivities and potencies of novel this compound derivatives will need to be determined experimentally.
Potential Signaling Pathways
Phenylethanoid glycosides are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The diagrams below illustrate the potential mechanisms of action for this compound derivatives based on studies of related compounds.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by this compound derivatives.[13][14][15][16]
Phenylethanoid glycosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, leading to a reduction in the expression of pro-inflammatory genes.[14][16]
AMPK Signaling Pathway in Cellular Energy Homeostasis
Caption: Potential activation of the AMPK pathway by this compound derivatives.[17][18][19][20][21]
Activation of AMP-activated protein kinase (AMPK) by phenylethanoid glycosides can lead to beneficial metabolic effects, including the promotion of mitochondrial biogenesis and autophagy, while inhibiting energy-consuming processes like protein synthesis.[20][21] This pathway may contribute to the neuroprotective and other cytoprotective effects of these compounds.
References
- 1. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on the structure and pharmacological activity of phenylethanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-inspired synthesis and bioactivities of phenylethanoid glycoside crenatosides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01062K [pubs.rsc.org]
- 8. Anti-inflammatory iridoid and phenylethanoid glycosides from Xylanche himalaica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic phenylethanoid glycoside derivatives as potent neuroprotective agents [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. google.com [google.com]
- 21. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Osmanthuside H Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction of Osmanthuside H from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a phenylethanoid glycoside that has been identified in various plants, including Osmanthus fragrans.[1][2] Its chemical formula is C19H28O11, and it has a molecular weight of approximately 432.4 g/mol .[2] Due to its potential bioactive properties, it is a compound of interest for research and development.
Q2: What are the common methods for extracting this compound and related phenolic compounds?
Common extraction methods for phenolic compounds from plant materials include conventional solvent extraction (like maceration or Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3][4] UAE and MAE are considered modern, "green" techniques because they often offer higher efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.[5][6][7]
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. For polyphenols and glycosides like this compound, polar solvents are generally used. Aqueous mixtures of organic solvents like ethanol or methanol are frequently employed.[8][9] Studies on related compounds in Osmanthus fragrans have shown that ethanol-water mixtures, often in the range of 30-80%, provide good yields.[3][5][10] For example, an optimal ethanol concentration for extracting antioxidants from Osmanthus fragrans flowers using UAE was found to be 39.1%.[5][11]
Q4: How do key parameters like temperature, time, and pH affect extraction yield?
-
Temperature: Increasing the extraction temperature generally enhances solvent diffusivity and compound solubility, which can improve yield.[10][12] However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like phenolics.[12][13] For many polyphenols, the optimal temperature range for conventional extraction is 60–80 °C.[13]
-
Time: Extraction yield typically increases with time until an equilibrium is reached between the solvent and the plant matrix. Prolonged extraction times, especially at high temperatures, can risk compound degradation.[5]
-
pH: The pH of the extraction medium can significantly impact the stability and solubility of phenolic compounds.[14][15] Acidic conditions (low pH) often improve the stability of many phenolics and can prevent their oxidation during extraction.[14][16] Alkaline conditions (high pH) can cause degradation of certain polyphenols, such as caffeic and chlorogenic acids.[17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Extraction Yield
Low yield is a common issue that can be attributed to several factors, from the extraction method itself to the degradation of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Red Fruits: Extraction of Antioxidants, Phenolic Content, and Radical Scavenging Determination: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Osmanthus fragrans Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Osmanthus fragrans Flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of Osmanthuside H with other glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glycosides, with a specific focus on the co-elution of Osmanthuside H.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution of this compound with other glycosides in our HPLC analysis. What are the common causes for this?
A1: Co-elution in HPLC, where two or more compounds elute from the column at the same time, is a common challenge.[1] For glycosides like this compound, which often exist in complex mixtures with structurally similar compounds, co-elution can be particularly problematic.[2] The primary causes include:
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Insufficient Chromatographic Resolution: The chosen column and mobile phase may not have the required selectivity to separate this compound from other closely related glycosides.
-
Inappropriate Mobile Phase Composition: The elution strength of the mobile phase might be too high, causing compounds to move through the column too quickly and without adequate separation.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and co-elution.
-
Poor Column Condition: A contaminated guard or analytical column, a blocked frit, or a void at the column head can lead to peak distortion and apparent co-elution.
-
Isomeric Compounds: Many glycosides exist as isomers, which can be very difficult to separate due to their similar physicochemical properties.[2]
Q2: How can we confirm that the peak we are seeing is indeed a result of co-elution?
A2: Confirming co-elution is crucial before attempting to resolve it. Here are some methods to verify peak purity:
-
Visual Inspection of the Peak Shape: Look for signs of asymmetry, such as shoulders or split peaks. A pure compound should ideally produce a symmetrical, Gaussian peak.[1]
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical throughout the peak, it indicates the presence of multiple components, confirming co-elution.[1]
-
Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is a highly effective method. By analyzing the mass spectra across the peak, you can identify if more than one m/z value is present, which would confirm co-elution.[2]
Troubleshooting Guide
Problem: this compound is co-eluting with an unknown glycoside.
Below is a systematic approach to troubleshoot and resolve the co-elution of this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm co-elution and assess the current chromatographic conditions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting co-elution issues.
Step 2: Method Development and Optimization
If co-elution is confirmed, the next step is to modify the analytical method to improve separation. The resolution of two chromatographic peaks is governed by the resolution equation, which depends on three key factors: efficiency (N), selectivity (α), and retention factor (k').
Factors Affecting Chromatographic Resolution
Caption: Key factors influencing chromatographic resolution.
To improve resolution, you can systematically adjust the following parameters:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation time between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH can change their retention behavior.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. For polar glycosides like this compound, consider switching from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Phenyl-Hexyl column, which offer different selectivities.[3]
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
Step 3: Experimental Protocols
Here is a starting point for an HPLC-MS/MS method for the analysis of this compound, based on published literature.[2][4][5]
Sample Preparation
-
Accurately weigh 0.1 g of the dried sample (e.g., Osmanthus fragrans roots).
-
Add 12 mL of 60% methanol.
-
Perform ultrasonic extraction for 45 minutes.
-
Filter the extract through a 0.22 µm membrane filter.
-
Dilute 50 µL of the filtrate with 950 µL of methanol before injection.[2]
HPLC-MS/MS Parameters
| Parameter | Value |
| Column | Sepax BR-C18 (100 mm × 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2 µL |
| Gradient Program | 0–20 min, 15%–45% B; 20–25 min, held at 95% B; 25–35 min, held at 15% B |
| MS Detector | Q Exactive Focus Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Range | m/z 100–1200 |
| Collision Energy | 40 V with a spread of 15 V for MS/MS |
This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.
Step 4: Alternative Separation Techniques
If HPLC-based methods fail to provide adequate resolution, consider alternative or complementary techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that can be very effective for separating polar compounds like glycosides without a solid support, thus avoiding irreversible adsorption.[6][7]
-
Two-Dimensional Liquid Chromatography (2D-LC): A 2D-LC system, for instance coupling a HILIC column in the first dimension with a reversed-phase column in the second, can significantly increase peak capacity and resolve complex mixtures.[3]
Potential Signaling Pathway Involvement
While the direct signaling pathways of this compound are not extensively documented in the provided search results, network pharmacology analyses of plant extracts containing this and other glycosides suggest potential involvement in anti-inflammatory and cardiovascular pathways.[2][5] Glycosides, as a broad class of compounds, are known to modulate various signaling cascades.
Generalized Inflammatory Signaling Pathway
Caption: Potential inhibitory effects of glycosides on inflammatory pathways.
This generalized diagram illustrates common pathways in inflammation that are often targeted by natural products. Glycosides may exert their anti-inflammatory effects by inhibiting key signaling molecules like the IKK complex or the MAPK cascade, ultimately leading to a reduction in the expression of pro-inflammatory genes. Further research is needed to elucidate the specific molecular targets of this compound.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
stability of Osmanthuside H in solution under different pH conditions
This technical support center provides guidance on the stability of Osmanthuside H in solution under various pH conditions. The information is curated for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
A1: While specific stability data for this compound is limited, studies on structurally related phenylethanoid glycosides (PhGs) and iridoid glycosides suggest that its stability is pH-dependent. Generally, PhGs exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline environments.[1][2][3][4] Increased pH, along with elevated temperature and light exposure, can accelerate the degradation process.[1][2][5]
Q2: What are the typical degradation kinetics of compounds similar to this compound?
A2: The degradation of phenylethanoid glycosides, such as acteoside and salidroside, typically follows first-order kinetics.[1][2] This means the rate of degradation is proportional to the concentration of the compound. The degradation rate constant (k) tends to increase, and the half-life (t½) decreases with rising pH and temperature.[1][2]
Q3: What are the likely degradation pathways for this compound under different pH conditions?
A3: Based on studies of similar compounds like acteoside (verbascoside), the primary degradation pathways for this compound in varying pH solutions are likely hydrolysis and isomerization.[2][4] In acidic or neutral solutions, hydrolysis of glycosidic bonds and isomerization can occur.[2] Under alkaline conditions, hydrolysis is often the more prominent degradation route.[3][4] For instance, acteoside has been shown to hydrolyze to verbasoside and isomerize to isoacteoside.[2]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, is essential for monitoring the concentration of this compound over time.[6][7] This method should be able to separate the intact this compound from its potential degradation products, process impurities, and other components in the solution.[6]
Q5: What general precautions should I take when working with this compound in solution?
A5: To minimize degradation, it is advisable to store this compound solutions in acidic to neutral pH buffers, at low temperatures (e.g., 4°C), and protected from light.[1] Prepare solutions fresh whenever possible and avoid prolonged storage, especially at room temperature or in alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The solution pH may be too high (alkaline). | Adjust the pH of the solution to a slightly acidic or neutral range (pH 5-7). Use appropriate buffer systems to maintain a stable pH.[8] |
| The storage temperature is too high. | Store stock solutions and experimental samples at a lower temperature, such as 4°C or -20°C for long-term storage. | |
| Exposure to light. | Protect solutions from light by using amber vials or covering the containers with aluminum foil. | |
| Appearance of unknown peaks in chromatogram during analysis. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants. |
| Contamination of the sample or solvent. | Ensure the purity of the solvents and proper cleaning of all glassware and equipment. Analyze a blank sample to rule out contamination. | |
| Inconsistent results in bioassays. | Degradation of this compound during the assay. | Ensure the pH and temperature of the assay medium are within the stable range for this compound. Consider the duration of the experiment and its potential impact on stability. |
| The degradation products may have different biological activities. | Be aware that degradation can affect the bioactivity of the compound.[2][5] It is crucial to monitor the integrity of the compound throughout the experiment. |
Data Summary
The following table summarizes hypothetical stability data for this compound based on the degradation kinetics of related phenylethanoid glycosides. This data assumes first-order degradation kinetics.
Table 1: Hypothetical Half-life (t½) of this compound in Solution at 25°C
| pH | Half-life (t½) in days |
| 5.0 | ~330 |
| 7.0 | ~150 |
| 9.0 | ~3 |
Disclaimer: This data is extrapolated from studies on similar compounds and should be used as a general guideline. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
3. Time Points:
-
Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Analysis:
-
Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and identify any major degradation products by comparing the chromatograms with that of an unstressed control sample.
5. Data Analysis:
-
Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between pH and the stability of phenylethanoid glycosides.
References
- 1. scispace.com [scispace.com]
- 2. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
improving mass spectrometry sensitivity for Osmanthuside H
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve mass spectrometry sensitivity for the analysis of Osmanthuside H.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing a very low signal or no peak at all for this compound. What are the initial steps to troubleshoot this?
Answer:
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this systematic approach to identify the issue.
Initial Checks:
-
Verify Compound Information: Confirm you are monitoring the correct mass-to-charge ratio (m/z). This compound typically forms a protonated adduct [M+H]+ at approximately m/z 433.1704 in positive ion mode[1]. Also, consider monitoring for sodium adducts [M+Na]+[2].
-
Instrument Performance: Ensure the mass spectrometer is performing optimally. Run a system suitability test or a standard compound to verify instrument sensitivity and calibration.
-
Sample Integrity: Confirm the integrity and concentration of your this compound standard and samples. Degradation or incorrect dilution can lead to a weak signal.
Troubleshooting Workflow: A logical workflow for diagnosing low sensitivity is crucial. The diagram below outlines the key decision points and steps.
Caption: Troubleshooting workflow for low MS sensitivity.
Question 2: My baseline is very noisy, making it difficult to integrate the this compound peak. How can I reduce the background noise?
Answer:
A high baseline noise can mask your analyte signal and significantly impact sensitivity. The primary causes are usually contaminated solvents, a dirty instrument source, or system leaks.
-
Solvent and Reagent Purity: Use only LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives like formic acid or ammonium acetate. Lower-grade reagents can introduce contaminants that elevate the baseline.
-
System Contamination: If the system was previously used for compounds that cause significant ion suppression (like trifluoroacetic acid - TFA), flushing the system thoroughly is necessary.
-
MS Source Cleaning: The ion source is prone to contamination over time. Follow the manufacturer's protocol for cleaning the source components.
-
Check for Leaks: Air leaks in the LC flow path or gas lines can introduce nitrogen and other contaminants, leading to a noisy background[3]. Use an electronic leak detector to check fittings[3].
Question 3: The signal intensity for this compound is inconsistent between injections. What could be causing this poor reproducibility?
Answer:
Poor reproducibility is often linked to issues in the sample introduction and separation stages.
-
Injector and Sample Loop: Check for worn injector seals or partially plugged tubing, which can lead to variable injection volumes[4]. Ensure the sample loop is being filled completely and consistently.
-
Column Equilibration: Ensure the column is fully re-equilibrated to the initial mobile phase conditions between injections. Insufficient equilibration can cause retention time and peak area shifts.
-
Sample Stability: Assess the stability of this compound in your sample matrix and autosampler conditions. Degradation over the course of a run will lead to decreasing signal intensity.
-
MS Source Stability: Fluctuations in the electrospray can cause signal instability. This may be due to a partially clogged emitter or unstable gas flows and temperatures[5].
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass spectrometry parameters for this compound?
A1: For sensitive detection of this compound, Electrospray Ionization (ESI) is commonly used. Positive ion mode is generally preferred for detecting the [M+H]+ adduct. Below is a table of recommended starting parameters based on common practice. Note that these must be optimized for your specific instrument[6].
| Parameter | Recommended Setting | Rationale & Notes |
| Ionization Mode | ESI Positive (+) | Efficiently forms the [M+H]+ ion for this compound[1]. Negative mode can also be explored. |
| Precursor Ion (m/z) | 433.17 | Corresponds to [M+H]+ of this compound (C19H28O11)[1]. |
| Spray Voltage | 3500 - 4500 V | Optimize for stable spray and maximum ion intensity. Start around 4000 V[7]. |
| Capillary/Source Temp. | 300 - 350 °C | Aids in desolvation of droplets. Higher temperatures can sometimes cause degradation. |
| Sheath & Aux Gas Flow | Instrument Dependent | These parameters are critical for desolvation and are highly dependent on the LC flow rate[5]. |
| Collision Energy (CE) | 20 - 40 V | For MS/MS, this range is a good starting point for fragmentation. Optimize for key product ions[1]. |
Q2: How can I optimize my LC method to improve sensitivity and peak shape for this compound?
A2: Chromatographic performance is directly linked to sensitivity[8]. A sharp, symmetrical peak provides the best signal-to-noise ratio.
-
Column Choice: A reversed-phase C18 column is a standard choice for separating phenylethanoid glycosides like this compound[7][9]. Using columns with smaller particle sizes (e.g., <2 µm), as in UPLC systems, can significantly increase resolution and sensitivity[8].
-
Mobile Phase Composition:
-
Aqueous Phase (A): Water with an acidic modifier. 0.1% formic acid is a common choice as it aids in protonation for positive mode ESI and improves peak shape[10].
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
Gradient Elution: A gradient elution is necessary to separate this compound from other matrix components. A typical gradient is provided below.
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 1.0 | 90% | 10% |
| 15.0 | 5% | 95% |
| 20.0 | 5% | 95% |
| 20.1 | 90% | 10% |
| 25.0 | 90% | 10% |
This is a generic gradient and should be optimized based on your column and specific sample matrix.
Q3: What is the most effective sample preparation protocol for extracting this compound from a plant matrix?
A3: Proper sample preparation is critical to remove interfering substances and concentrate the analyte[11]. The workflow below outlines a general but effective procedure for plant samples.
Caption: Sample preparation workflow for this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Plant Matrix by LC-MS/MS
This protocol provides a detailed methodology for sample preparation and analysis.
1. Materials and Reagents
-
This compound analytical standard
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid[10]
-
Dried, powdered plant material
-
0.22 µm syringe filters (e.g., PTFE or PVDF)
2. Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Weigh 0.1 g of the dried, powdered plant material into a microcentrifuge tube.
-
Add 1.2 mL of 60% methanol in water.
-
Vortex thoroughly to mix.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes[7].
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial[7][9].
-
Perform a dilution with methanol if necessary to ensure the concentration falls within the linear range of the calibration curve[7].
4. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system[8]
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min[10]
-
Column Temperature: 40 °C[10]
-
Injection Volume: 2-5 µL
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor -> product ion transition (e.g., m/z 433.1 -> 134.9)[1]. Refer to the parameter table in the FAQ section for starting conditions.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
References
- 1. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restek.com [restek.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation for suspect and non-target screening of xenobiotics in human biofluids by liquid chromatography—High resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Extraction (SPE)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Osmanthuside H during Solid-Phase Extraction (SPE).
Understanding this compound
This compound is a phenylethanoid glycoside, a class of natural products characterized by their significant polarity.[1] Its structure includes multiple hydroxyl groups and glycosidic linkages, making it highly soluble in polar solvents like water and methanol.[2] This high polarity presents a challenge for traditional reversed-phase SPE, where retention on a nonpolar sorbent can be weak, leading to poor recovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈O₁₁ | [2] |
| Molecular Weight | 432.4 g/mol | [1][2] |
| Predicted Water Solubility | 10.1 g/L | |
| Predicted logP | -1.4 to -2.2 | [2][3] |
| Classification | O-glycosyl compound, Phenylethanoid glycoside | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound so low and inconsistent?
Low and inconsistent recovery is the most common issue when extracting highly polar compounds like this compound.[4] The primary reasons often involve an inappropriate choice of SPE sorbent, improper sample conditions, or an unoptimized protocol.[5][6] this compound has a high affinity for aqueous solutions, which can cause it to pass through a standard reversed-phase cartridge without being retained (a phenomenon known as "breakthrough").[7][8]
Q2: What is the best type of SPE sorbent for a polar glycoside like this compound?
For highly polar analytes, standard C18 (reversed-phase) sorbents may not provide adequate retention.[4] Consider the following alternatives:
-
Polymeric Reversed-Phase Sorbents: These offer a higher surface area and different selectivity compared to silica-based sorbents, potentially increasing the retention of polar compounds.
-
"Water-Wettable" or "Aqueous C18" Sorbents: These are specifically designed to resist phase collapse in highly aqueous samples, ensuring better interaction between the analyte and the stationary phase.
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities. If the analyte can be ionized, this can significantly enhance retention.[7]
-
Normal-Phase Sorbents: If your sample can be dissolved in a non-polar organic solvent, normal-phase SPE (e.g., using silica or diol-bonded sorbents) is an option, though less common for aqueous extracts.
Q3: My analyte (this compound) is being lost in the sample loading or wash steps. What should I do?
This is a classic sign of analyte breakthrough due to insufficient retention.[6][8] Here are some solutions:
-
Modify the Sample Matrix: To enhance retention on a reversed-phase sorbent, try to make the sample loading solution less polar. This can sometimes be achieved by adding salt (e.g., 5-10% NaCl) to the sample, which can increase the retention of highly polar analytes.[9]
-
Reduce Wash Solvent Strength: Your wash solvent may be too strong, prematurely eluting the analyte.[4][10] If you are using a methanol/water wash, decrease the percentage of methanol. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[5]
-
Decrease Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[9][11] Try reducing the flow rate to 1-2 mL/min.
-
Check for Overload: Ensure you are not exceeding the capacity of the SPE cartridge.[7][9] If necessary, reduce the sample volume or use a cartridge with a larger sorbent mass.
Q4: I am unable to elute this compound from the SPE cartridge. What is the problem?
This indicates that the interaction between the analyte and the sorbent is too strong for the chosen elution solvent.[10]
-
Increase Elution Solvent Strength: You need a solvent strong enough to disrupt the analyte-sorbent interaction.[4][10] For reversed-phase SPE, this means increasing the polarity of your elution solvent. Try increasing the percentage of an organic solvent like methanol or acetonitrile. For very strong interactions, consider a more polar solvent like methanol with a small amount of modifier (e.g., formic acid, if compatible with your downstream analysis).
-
Increase Elution Volume: It's possible the volume of your elution solvent is insufficient to completely desorb the analyte.[10] Try passing multiple smaller volumes (e.g., 3 x 1 mL) of the elution solvent through the cartridge and collect them as separate fractions to evaluate elution efficiency.
Systematic Troubleshooting Guide
Use the following diagram and table to diagnose and resolve issues with your SPE protocol.
Caption: Troubleshooting workflow for poor SPE recovery.
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Analyte in Load/Flow-through Fraction | Sorbent has insufficient affinity for this compound.[9] | 1. Switch to a more retentive sorbent (e.g., polymeric or water-wettable). 2. Decrease the polarity of the loading solution (e.g., add salt).[9] 3. Decrease the sample loading flow rate.[9][11] |
| Column capacity is exceeded (mass overload).[9] | 1. Decrease the amount of sample loaded. 2. Increase the sorbent mass of the cartridge.[9] | |
| Analyte in Wash Fraction | Wash solvent is too strong.[4][10] | 1. Decrease the percentage of organic solvent in the wash step. 2. Use a weaker, less polar organic solvent for the wash. |
| Analyte Not in Elution Fraction (Stuck on Cartridge) | Elution solvent is too weak.[4][10] | 1. Increase the strength/polarity of the elution solvent (e.g., increase % methanol or acetonitrile). 2. Increase the volume of the elution solvent.[10] |
| Strong, irreversible interactions with the sorbent. | 1. Add a modifier (e.g., 0.1% acid or base) to the elution solvent to disrupt interactions. 2. Choose a less retentive SPE sorbent for the next experiment. | |
| Inconsistent Recovery | SPE cartridge bed dried out before sample loading.[10] | 1. Ensure the sorbent bed remains solvated after conditioning/equilibration and before loading the sample. Re-condition if it dries. |
| Variable flow rates. | 1. Use a vacuum manifold or automated system to ensure consistent flow rates for all samples. | |
| Incomplete wetting of the sorbent (improper conditioning).[9] | 1. Condition with a water-miscible organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer matching the sample matrix.[12] |
Generic Experimental Protocol for this compound
This protocol is a starting point for developing a robust SPE method for this compound using a water-wettable or polymeric reversed-phase cartridge. Optimization will be required.
1. Sorbent Selection:
-
Primary Recommendation: Polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut PPL).
-
Alternative: Water-wettable C18 sorbent.
2. Method Steps (The "CLWE" Process[12])
-
Step 1: Condition (Activate the Sorbent)
-
Step 2: Equilibrate (Prepare for Sample)
-
Pass 3-5 mL of reagent-grade water through the cartridge. This removes the methanol and mimics the sample's aqueous matrix.
-
Crucial: Do not allow the sorbent bed to dry out from this point until the sample is loaded.[10]
-
-
Step 3: Load (Bind the Analyte)
-
Pre-treat your sample: Ensure it is free of particulates by centrifuging or filtering. Adjust pH if using a mixed-mode sorbent.
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Step 4: Wash (Remove Interferences)
-
Pass 3-5 mL of a weak wash solvent through the cartridge to remove weakly retained, undesired compounds.
-
Starting Point: Use 100% water or 5% methanol in water. If interferences remain in the final eluate, you can cautiously increase the methanol percentage.
-
-
Step 5: Elute (Recover the Analyte)
-
First, dry the cartridge thoroughly under vacuum or with nitrogen to remove the aqueous wash solvent. This can improve elution efficiency.
-
Elute this compound with a strong solvent.
-
Starting Point: Pass 2 x 2 mL of 90-100% methanol through the cartridge.
-
Collect the eluate for analysis (e.g., by LC-MS).
-
Table 3: Solvent Selection Guide for Reversed-Phase SPE of this compound
| Step | Purpose | Starting Solvent | Optimization Strategy |
| Conditioning | Wet the sorbent | Methanol or Acetonitrile | N/A |
| Equilibration | Prepare for aqueous sample | Reagent-grade water | Match pH or ionic strength of sample if necessary. |
| Loading | Bind analyte | Sample in aqueous solution | If breakthrough occurs, add salt or dilute with a weaker solvent.[9] |
| Washing | Remove polar interferences | 100% Water or 5% Methanol in water | Increase % Methanol cautiously if cleanup is insufficient. |
| Elution | Recover analyte | 90-100% Methanol | If recovery is low, try other polar solvents like acetonitrile or add a modifier. |
References
- 1. This compound | 149155-70-4 | ZFA15570 | Biosynth [biosynth.com]
- 2. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C19H28O11) [pubchemlite.lcsb.uni.lu]
- 4. welch-us.com [welch-us.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. organomation.com [organomation.com]
- 8. silicycle.com [silicycle.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 12. m.youtube.com [m.youtube.com]
matrix effects in the quantification of Osmanthuside H in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Osmanthuside H in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate this compound from interfering compounds.- Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size).- Adjust the mobile phase pH to alter the ionization state of interfering compounds. |
| Inconsistent Results (Poor Reproducibility) | Variable matrix effects between samples. | - Implement a robust sample preparation method such as Solid Phase Extraction (SPE) to remove a broader range of interferences.- Utilize a matrix-matched calibration curve for quantification.- Employ a stable isotope-labeled internal standard (SIL-IS) specific to this compound if available. |
| Low Analyte Response (Signal Suppression) | High concentration of co-eluting matrix components suppressing the ionization of this compound in the mass spectrometer source.[1][2][3] | - Enhance sample cleanup procedures. Consider a multi-step extraction (e.g., Liquid-Liquid Extraction followed by SPE).- Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature) to improve ionization efficiency.[4] |
| High Analyte Response (Signal Enhancement) | Co-eluting compounds enhancing the ionization of this compound. | - Improve chromatographic separation to isolate this compound from the enhancing compounds.- Use a matrix-matched calibration curve to compensate for the enhancement effect. |
| Carryover in Blank Injections | Adsorption of this compound or matrix components to the analytical column or LC system. | - Implement a rigorous needle and injection port washing procedure with a strong organic solvent.- Use a guard column and replace it regularly.- Consider using metal-free HPLC columns and tubing to prevent chelation and adsorption of glycosidic compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1][3] In complex samples derived from plant materials, compounds like phospholipids, phenolic compounds, and other glycosides can contribute to significant matrix effects.
Q2: How can I detect the presence of matrix effects in my assay for this compound?
A2: A common method is the post-extraction spike analysis. In this procedure, a known amount of this compound standard is added to a blank matrix extract that has already undergone the entire sample preparation process. The response is then compared to that of the same amount of standard in a clean solvent. A significant difference in the signal intensity indicates the presence of matrix effects.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: Solid Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for complex plant matrices because it can provide more selective removal of interfering compounds.[6][7] For this compound, a C18 or a mixed-mode SPE cartridge could be effective. The choice of sorbent and elution solvents should be optimized for the specific sample matrix.
Q4: Can I use a standard calibration curve in solvent for quantifying this compound in a complex matrix?
A4: It is not recommended. Due to the high probability of matrix effects in complex samples, a standard calibration curve prepared in a neat solvent will likely lead to inaccurate quantification. It is best practice to use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for these effects.[8]
Q5: What are the key mass spectrometry parameters to optimize for this compound analysis?
A5: For this compound, which is a phenylethanoid glycoside, electrospray ionization (ESI) is a suitable technique.[9] Key parameters to optimize include:
-
Ionization Mode: Both positive and negative ion modes should be evaluated, although negative ion mode can sometimes offer better sensitivity for glycosides.[10]
-
Spray Voltage: Optimize for a stable and efficient spray.
-
Gas Temperatures and Flow Rates: Nebulizer and auxiliary gas settings should be adjusted to ensure efficient desolvation.
-
Collision Energy: Optimize for characteristic and intense fragment ions for Multiple Reaction Monitoring (MRM) transitions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a general guideline for SPE cleanup of a plant extract for this compound quantification. Optimization will be required for specific matrices.
-
Sample Pre-treatment:
-
Extract 0.1 g of the dried and powdered plant material with 10 mL of 60% methanol via ultrasonication for 45 minutes.[9]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.[9]
-
Dilute the filtered extract with water to reduce the methanol content to less than 10% before loading onto the SPE cartridge.
-
-
SPE Procedure (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the diluted sample extract onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and other retained compounds with 5 mL of 80% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Parameters for this compound Quantification
The following are suggested starting parameters for the analysis of this compound. These will require optimization on your specific instrumentation.
-
UPLC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting condition of 10-15% B, ramping up to 45-50% B over several minutes. A column wash at high organic content and re-equilibration step should be included.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.[9]
-
-
Mass Spectrometer (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Gas Flows: Optimize nebulizer and auxiliary gas flows for your instrument.
-
MRM Transitions: To be determined by infusing a standard of this compound. A potential precursor ion for this compound (C19H28O11, MW: 432.4 g/mol ) in negative mode would be [M-H]⁻ at m/z 431.1.[9][12]
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
method validation challenges for Osmanthuside H quantification
Welcome to the technical support center for the method validation and quantification of Osmanthuside H. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the quantification of this compound?
A1: The primary challenges in quantifying this compound, an iridoid glycoside, from plant matrices typically include:
-
Matrix Effects: Co-eluting compounds from the complex plant extract can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
-
Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[3][4] This instability can occur during sample extraction, storage, and analysis, affecting the accuracy of the results.
-
Lack of a Certified Reference Standard: Difficulty in obtaining a pure, certified reference standard for this compound can hinder the accurate development and validation of a quantitative method.
-
Resolution from Isomers: Chromatographic separation from structurally similar compounds or isomers present in the extract can be challenging and requires a highly specific and robust analytical method.[5]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.[1]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[2]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of this compound to mimic the matrix effects seen in the samples.[2]
Q3: What are the key parameters for validating an HPLC method for this compound quantification?
A3: A typical HPLC method validation for this compound should include the following parameters as per ICH guidelines:[6][7][8]
-
Specificity: The ability of the method to accurately measure this compound in the presence of other components such as impurities, degradation products, and matrix components. This is often assessed using forced degradation studies.[9][10]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the concentration of the injected sample or use a column with a larger internal diameter. |
| Interactions with Active Sites | Use a base-deactivated column or add a competing base to the mobile phase. For acidic compounds, ensure the mobile phase pH is low enough to suppress ionization. |
| Column Void or Contamination | Backflush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially for gradient methods. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
Issue 3: Low Analyte Response or Signal Suppression
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement strategies to minimize matrix effects as described in the FAQs (Q2). |
| Analyte Degradation | Investigate the stability of this compound in the sample solvent and under the analytical conditions. Consider using a stabilizer or adjusting the pH.[4] |
| Suboptimal MS/MS Parameters | Optimize the cone voltage and collision energy for this compound to ensure maximum signal intensity. |
| Contaminated Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of secoiridoid glycosides, the class of compounds to which this compound belongs. These values can serve as a benchmark for your method validation.
| Parameter | Typical Acceptance Criteria | Example Values for a Secoiridoid Glycoside |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | Intra-day: 1.2% Inter-day: 2.1% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
| Robustness | % RSD of results after variations ≤ 5% | 2.8% |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop and validate a stability-indicating HPLC method for the quantification of this compound.
1. Forced Degradation Studies:
-
Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-DAD-MS to identify degradation products and to ensure they are well-separated from the parent this compound peak.
2. HPLC Method Development:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Optimize the gradient to achieve good resolution between this compound and its degradation products. A typical starting point could be 5% B, increasing to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Detection: DAD at the λmax of this compound and MS/MS for confirmation and quantification.
3. Method Validation:
-
Perform a full method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as detailed in the FAQs (Q3).
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. scilit.com [scilit.com]
- 2. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Osmanthuside H by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Osmanthuside H.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2] In electrospray ionization (ESI), which is commonly used for the analysis of compounds like this compound, ion suppression can occur when matrix components compete for the available charge in the ESI droplet or alter the droplet's physical properties, hindering the formation of gas-phase ions of the analyte.[1]
Q2: What are the common sources of ion suppression when analyzing this compound in biological matrices?
A2: Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include:
-
Phospholipids: These are abundant in biological membranes and are a major cause of ion suppression, particularly in ESI.
-
Salts and buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Proteins and peptides: Residual proteins and peptides after sample preparation can co-elute with this compound and cause suppression.[3]
-
Other endogenous molecules: Various small molecules naturally present in the biological sample can co-elute and interfere.
-
Exogenous compounds: Contaminants from collection tubes, solvents, or dosing vehicles can also contribute to ion suppression.[4]
Q3: How can I detect and assess the extent of ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix sample (a sample of the same biological matrix that does not contain this compound) is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.
Another method is to compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of the same concentration of this compound spiked into an extracted blank matrix sample. The percentage of ion suppression can be calculated using the following formula:
% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Q4: What are the primary strategies to minimize ion suppression for this compound analysis?
A4: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[1][3]
-
Optimized Chromatographic Separation: To chromatographically separate this compound from co-eluting interfering compounds.[2]
-
Modification of MS Ionization Conditions: To select an ionization technique less prone to suppression.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Variability in this compound Peak Area
This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.
References
impact of solvent choice on Osmanthuside H extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on Osmanthuside H extraction efficiency. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which solvent is most effective for extracting this compound?
A1: The selection of an optimal solvent is critical for maximizing the yield of this compound, a phenylethanoid glycoside. The polarity of the solvent plays a significant role in extraction efficiency. Generally, polar solvents are more suitable for extracting polar compounds like glycosides. Aqueous solutions of alcohols, such as ethanol and methanol, have been shown to be highly effective for extracting phenylethanoid glycosides from various plant materials. For instance, studies on related compounds have demonstrated that 70% ethanol can be a highly effective extractant.[1][2][3] Pure water can also be used, but mixtures of alcohol and water often provide a better balance of polarity to efficiently dissolve the target compounds while minimizing the co-extraction of undesirable substances. Acetone has also been used for the extraction of phenylethanoid glycosides and may offer an alternative with different selectivity.[4][5]
Q2: How does the choice of solvent affect the purity of the this compound extract?
A2: The solvent choice directly influences the purity of the extract by determining which other compounds are co-extracted from the plant matrix. Highly polar solvents like water may extract a wide range of water-soluble compounds, including sugars and other glycosides, potentially leading to a less pure this compound extract. Less polar solvents may extract more lipophilic compounds. The use of a solvent system with optimized polarity, such as an ethanol-water mixture, can help to selectively extract this compound while leaving behind many unwanted compounds. Further purification steps, such as column chromatography, are often necessary to achieve high purity.
Q3: Can the extraction method influence the choice of solvent?
A3: Yes, the extraction method and solvent choice are often interrelated. For methods like maceration or percolation, the solvent's ability to penetrate the plant material and dissolve the target compound at room temperature is key. For energy-assisted methods like ultrasonic-assisted extraction (UAE), the solvent's physical properties, such as viscosity and surface tension, can affect the efficiency of the ultrasonic waves. For example, an ethanol/ammonium sulfate aqueous two-phase system has been effectively used in the ultrasound-assisted extraction of phenylethanoid glycosides.
Data Presentation: Solvent Impact on Extraction Yield
While specific comparative data for this compound is limited, the following table provides a representative summary of the expected extraction efficiency of total phenylethanoid glycosides based on studies of similar compounds and general principles of phytochemical extraction. The yields are presented as a relative percentage, with 100% representing the highest expected yield under optimal conditions.
| Solvent System | Relative Polarity | Expected Relative Yield of Phenylethanoid Glycosides (%) | Notes |
| 100% Water | High | 60-75 | Extracts a wide range of polar compounds. |
| 50% Ethanol in Water | High | 90-100 | Often provides a good balance for extracting glycosides.[2] |
| 70% Ethanol in Water | High | 95-100 | Frequently cited as highly effective for similar compounds.[1][2][3] |
| 90% Ethanol in Water | Medium-High | 85-95 | Effective, with optimal concentrations varying by specific compound.[6] |
| 100% Ethanol | Medium | 50-65 | Less effective for polar glycosides compared to aqueous mixtures. |
| 50% Methanol in Water | High | 90-100 | Similar in effectiveness to aqueous ethanol. |
| 100% Methanol | Medium-High | 60-75 | Generally less effective than its aqueous counterpart. |
| 70% Acetone in Water | Medium-High | 80-90 | Can be an effective alternative to alcohols. |
| 100% Acetone | Medium | 45-60 | Lower efficiency for polar glycosides.[4] |
Note: These are estimated relative yields and can vary depending on the plant material, extraction method, temperature, and duration.
Experimental Protocols
Here are detailed methodologies for two common extraction techniques that can be adapted for this compound.
Protocol 1: Maceration Extraction
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.
Materials:
-
Dried and powdered plant material (e.g., leaves or flowers of Osmanthus species)
-
Selected solvent (e.g., 70% ethanol in water)
-
Erlenmeyer flask or a sealed container
-
Shaker (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of the powdered plant material (e.g., 10 g).
-
Place the plant material into an Erlenmeyer flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v, so 100 mL of solvent for 10 g of plant material).
-
Seal the flask to prevent solvent evaporation.
-
Allow the mixture to stand for a defined period (e.g., 24 to 72 hours) at room temperature. Occasional shaking or continuous agitation on a shaker can improve extraction efficiency.[7]
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further dried and stored for analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., 50% ethanol in water)
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Place the material in a beaker.
-
Add the chosen solvent at a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). The temperature of the ultrasonic bath should be controlled to prevent degradation of the target compound.
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant (the extract).
-
Filter the supernatant to remove any remaining fine particles.
-
Concentrate the extract using a rotary evaporator.
-
Dry the final extract and store it appropriately.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal. Test a range of aqueous alcohol solutions (e.g., 30%, 50%, 70% ethanol or methanol) to find the most effective concentration. |
| Insufficient Extraction Time or Temperature | For maceration, extend the extraction period. For UAE, increase the sonication time or temperature (while monitoring for potential degradation). |
| Inadequate Particle Size of Plant Material | Ensure the plant material is finely powdered to increase the surface area for solvent contact. |
| Poor Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material to ensure complete immersion and facilitate diffusion. |
| Degradation of this compound | Phenylethanoid glycosides can be susceptible to degradation at high temperatures or in the presence of certain enzymes. Avoid excessive heat and consider blanching the plant material before extraction to deactivate enzymes. |
Issue 2: Poor Purity of the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Interfering Compounds | Adjust the polarity of the extraction solvent. A slightly less polar solvent might reduce the extraction of highly polar impurities like sugars. |
| Presence of Pigments (e.g., Chlorophyll) | If using fresh plant material, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll before extracting with a polar solvent. |
| Complex Plant Matrix | The initial extract is expected to be a complex mixture. Implement a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography, to isolate this compound. |
Issue 3: Inconsistent Results in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Variable Retention Times | Check for leaks in the HPLC system. Ensure the mobile phase composition is consistent and properly degassed. Verify that the column temperature is stable.[8] |
| Peak Tailing or Fronting | This can be due to interactions between the analyte and the stationary phase. Adjust the pH of the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection.[9] |
| Baseline Drift or Noise | This may be caused by a contaminated column, detector issues, or an improperly prepared mobile phase. Flush the column, check the detector lamp, and ensure the mobile phase is freshly prepared and filtered.[10] |
| Split Peaks | This could indicate a problem with the column (e.g., a void at the inlet) or an issue with the sample solvent being incompatible with the mobile phase.[10] |
Visualization of a Relevant Signaling Pathway
Some constituents of Osmanthus fragrans have been shown to possess anti-inflammatory properties by suppressing the ERK 1/2 MAPK signaling pathway.[11] While the specific role of this compound in this pathway requires further investigation, understanding this pathway is relevant for researchers studying the biological activity of Osmanthus extracts.
Caption: The ERK/MAPK signaling cascade and potential point of modulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. sciepub.com [sciepub.com]
- 6. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. uhplcs.com [uhplcs.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. Chemical Constituents from Osmanthus fragrans var. aurantiacus Makino with Their In Vitro and In Silico Studies Target Anti-Inflammation by Suppressing ERK 1/2 MAPK Signaling [mdpi.com]
temperature effects on the stability of phenylethanoid glycosides
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of temperature on the stability of phenylethanoid glycosides (PhGs).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the stability of phenylethanoid glycosides?
A1: Temperature is a critical factor influencing the stability of phenylethanoid glycosides. Increased temperatures accelerate their degradation.[1][2] The degradation of PhGs generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the PhG.[1][2] As the temperature rises, the reaction rate constant (k) increases, and consequently, the half-life (t1/2) of the glycosides decreases.[1][2] Therefore, to maintain the integrity of phenylethanoid glycosides, they should be stored at low temperatures.[1][2]
Q2: Are all phenylethanoid glycosides equally sensitive to temperature changes?
A2: While temperature generally destabilizes phenylethanoid glycosides, the extent of this effect can vary between different compounds. For instance, studies on PhGs in Osmanthus fragrans flowers have shown that the degradation rate constant of acteoside is higher than that of salidroside under the same conditions, indicating that acteoside is more susceptible to temperature elevation.[1][2] The activation energy (Ea) for degradation can also differ between PhGs, with a higher Ea value indicating a stronger dependence on temperature.[3]
Q3: What are the typical degradation products of phenylethanoid glycosides at elevated temperatures?
A3: The degradation of phenylethanoid glycosides at elevated temperatures primarily involves the hydrolysis of their ester and glycosidic linkages.[2] For example, acteoside can hydrolyze to form verbascoside and caffeic acid at moderately elevated temperatures (≤37 °C).[2] At higher temperatures, further degradation can occur. Salidroside is known to hydrolyze mainly to tyrosol.[1][2] Positional isomerization, where a caffeoyl group moves to a different position on the central glucose moiety, can also be induced by temperature.[4][5]
Q4: How does pH interact with temperature to affect the stability of phenylethanoid glycosides?
A4: pH has a significant and synergistic effect with temperature on the stability of phenylethanoid glycosides. Generally, PhGs are more stable in acidic conditions and less stable in neutral to alkaline solutions.[6][7][8] An increase in pH hastens the degradation of PhGs.[1] This effect is often exacerbated at higher temperatures. For example, the degradation rate of verbascoside (acteoside) is faster in a neutral to alkaline solution compared to an acidic one, and this degradation is further accelerated at elevated temperatures.[6][7][8]
Q5: What are the recommended storage conditions to ensure the stability of phenylethanoid glycosides?
A5: To ensure the stability of phenylethanoid glycosides, it is recommended to store them at low temperatures, in the dark, and under acidic pH conditions.[1][2] For long-term storage, temperatures of 4°C or lower are advisable. Light exposure can also contribute to degradation, so protection from light is crucial.[1] For PhGs in solution, a slightly acidic pH (e.g., pH 5-6) can improve stability compared to neutral or alkaline conditions.[1][9]
Q6: Can the formulation of a product affect the thermal stability of phenylethanoid glycosides?
A6: Yes, the formulation can significantly impact the thermal stability of phenylethanoid glycosides. For instance, encapsulating verbascoside in solid lipid nanoparticles (SLNs) has been shown to increase its stability and shelf life compared to the unencapsulated extract.[6][7][8] Conversely, crude extracts containing enzymes or other compounds may lead to faster degradation of PhGs compared to their pure forms under the same storage conditions.[1][2] Water-free cosmetic formulations have also been shown to be more stable for some PhGs and their derivatives.[9]
Data Presentation
Table 1: Effect of Temperature on the Degradation of Total Phenylethanoid Glycosides (TPG) from Osmanthus fragrans Flower Extracts (OFE)
| Temperature (°C) | TPG Content Decrease after 90 days (%) | TPG Content Decrease at 80°C after 7 days (%) |
| 4 | 17.64 | - |
| 20 | 35.39 | - |
| 37 | 76.90 | - |
| 50 | 87.00 | - |
| 80 | - | 84.25 |
Data sourced from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers.[1]
Table 2: Degradation Kinetics of Acteoside and Salidroside in Osmanthus fragrans Flower Extracts (OFE)
| Compound | Rate Constant (k) Range (day⁻¹) |
| Acteoside | 4.3 to 203.4 × 10⁻³ |
| Salidroside | 3.9 to 33.3 × 10⁻³ |
This table illustrates that acteoside has a higher degradation rate constant compared to salidroside, indicating lower stability.[1][2]
Table 3: Effect of Temperature on the Reaction Rate Constant (K) of Verbascoside (VB) in Different Formulations
| Temperature (°C) | VB in AE Extract (K × 10³ day⁻¹) | VB in AE Extract Solution (K × 10³ day⁻¹) | VB in AE Extract-Loaded SLNs (K × 10³ day⁻¹) |
| 40 | - | - | 1.8 ± 0.1 |
| 50 | 1.8 ± 0.1 | 18.2 ± 0.3 | 3.2 ± 0.1 |
| 60 | 3.7 ± 0.2 | 34.1 ± 0.5 | 6.0 ± 0.2 |
| 70 | 7.9 ± 0.3 | 66.8 ± 0.8 | 11.8 ± 0.3 |
| 80 | 16.0 ± 0.5 | 125.1 ± 1.2 | - |
| 90 | - | 227.3 ± 1.8 | - |
AE: Acanthus ebracteatus; SLNs: Solid Lipid Nanoparticles. This data shows that verbascoside is least stable in an aqueous solution and most stable when encapsulated in SLNs.[7]
Experimental Protocols
General Protocol for Forced Degradation Studies of Phenylethanoid Glycosides
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of phenylethanoid glycosides and for developing stability-indicating analytical methods.[10][11]
1. Objective: To evaluate the stability of a phenylethanoid glycoside under various stress conditions, including elevated temperature, to identify potential degradation products and degradation pathways.
2. Materials:
-
Phenylethanoid glycoside standard or extract
-
Solvents for dissolution (e.g., methanol, ethanol, water)
-
Buffers for pH adjustment
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
-
Temperature-controlled chambers or ovens
-
pH meter
3. Procedure:
-
Sample Preparation: Prepare stock solutions of the phenylethanoid glycoside in a suitable solvent. For studies involving pH, use appropriate buffers to prepare samples at different pH values (e.g., acidic, neutral, and alkaline).
-
Thermal Stress Testing:
-
Aliquots of the sample solutions are placed in sealed vials.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[7] The duration of the study can range from several days to months, depending on the stability of the compound.[7]
-
Samples should be withdrawn at predetermined time points (e.g., 0, 7, 14, 21, 28 days).[7]
-
A control sample should be stored at a low temperature (e.g., -20°C or 4°C) to serve as a baseline.
-
-
Analytical Method:
-
Data Analysis:
-
Quantify the remaining amount of the phenylethanoid glycoside at each time point.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it fits a first-order model).[1][7]
-
Calculate the degradation rate constant (k) and the half-life (t1/2).
-
Identify and characterize the degradation products using techniques like LC-MS/MS if necessary.[1]
-
Mandatory Visualization
Caption: Workflow for assessing the temperature stability of phenylethanoid glycosides.
Caption: Simplified degradation pathway of Acteoside under thermal stress.
References
- 1. scispace.com [scispace.com]
- 2. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positional Isomerization of Phenylethanoid Glycosides from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Osmanthuside H and Acteoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two phenylethanoid glycosides, Osmanthuside H and acteoside. While extensive data is available for acteoside, direct quantitative antioxidant studies on this compound are not readily found in current scientific literature. This comparison, therefore, summarizes the robust antioxidant profile of acteoside and discusses the potential antioxidant activity of this compound based on its chemical class and the antioxidant properties of plant extracts in which it is a constituent.
Quantitative Antioxidant Capacity: Acteoside
Acteoside has been extensively studied for its antioxidant properties across various in vitro assays. The following table summarizes its reported antioxidant activities, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant Assay | Acteoside IC50 Value | Reference Compound | Reference Compound IC50 Value |
| DPPH Radical Scavenging | 4.28 µg/mL | L-Ascorbic Acid | 0.16 µg/mL[1] |
| DPPH Radical Scavenging | 0.09 µg/mL[2] | - | - |
| DPPH Radical Scavenging | 19.89 µg/mL[2] | - | - |
| DPPH Radical Scavenging | 6.2 µM | - | -[3] |
| Hydroxyl Radical (•OH) Scavenging | 0.22 µg/mL | L-Ascorbic Acid | 0.48 µg/mL[1] |
| Superoxide Radical (O2−) Scavenging | >25 µg/mL (30.31% scavenging at 25 µg/mL)[1] | - | - |
| Hydrogen Peroxide (H2O2) Scavenging | 2.6 µg/mL | Ascorbic Acid | 4.0 µg/mL[2] |
| ABTS Radical Scavenging | 6.47 µg/mL[4] | - | - |
Quantitative Antioxidant Capacity: this compound
As of the latest literature review, there is a notable absence of published studies that directly quantify the antioxidant capacity of isolated this compound using standard assays such as DPPH or ABTS. While this compound is a known component of Osmanthus fragrans[5], a plant recognized for its antioxidant-rich extracts[3][6][7][8], the specific contribution of this compound to the overall antioxidant activity of these extracts has not been individually determined. The antioxidant activity of Osmanthus fragrans extracts is often attributed to the presence of other well-known antioxidants like acteoside[9].
Phenylethanoid glycosides as a chemical class are recognized for their antioxidant potential, which is largely attributed to the presence of phenolic hydroxyl groups in their structure that can donate a hydrogen atom to scavenge free radicals[10][11]. Given that this compound belongs to this class, it is plausible that it possesses antioxidant properties, but this requires confirmation through direct experimental evaluation.
Antioxidant Signaling Pathways: The Role of Nrf2/ARE
A significant mechanism underlying the antioxidant effect of acteoside involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[12][13]. This pathway is a crucial cellular defense mechanism against oxidative stress[12][14].
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[15]. These enzymes play a vital role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage.
Experimental Protocols
Detailed methodologies for two common in vitro antioxidant capacity assays, the DPPH and ABTS radical scavenging assays, are provided below. These protocols are representative of the methods used to generate the quantitative data for acteoside.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm), which corresponds to a color change from purple to yellow[16][17].
Experimental Workflow:
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark[18].
-
Sample Preparation: Test compounds (this compound, acteoside) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to prepare a series of concentrations[18].
-
Reaction Mixture: A specific volume of the DPPH solution is added to a specific volume of the sample solutions at different concentrations[19]. A blank sample containing only the solvent and DPPH solution is also prepared[16].
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach a steady state[17].
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer[18][19].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample[19].
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization, measured as a decrease in absorbance at a specific wavelength (typically around 734 nm), is proportional to the antioxidant capacity of the sample[20][21][22].
Experimental Workflow:
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[20][23][24].
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm[24].
-
Sample Preparation: Test compounds and a positive control are prepared in a series of concentrations[23].
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution[24].
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 6 minutes) at room temperature[24].
-
Absorbance Measurement: The absorbance is measured at 734 nm[21].
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
Conclusion
Acteoside demonstrates significant antioxidant capacity through multiple mechanisms, including direct radical scavenging and the activation of the protective Nrf2/ARE signaling pathway. Its efficacy has been quantified in numerous studies, providing a solid basis for its consideration in the development of antioxidant-based therapeutics.
In contrast, while this compound, as a phenylethanoid glycoside, is structurally predisposed to possess antioxidant properties, there is a clear gap in the scientific literature regarding its direct, quantitative antioxidant capacity. Future research should focus on isolating this compound and evaluating its activity in standardized antioxidant assays to enable a direct and meaningful comparison with structurally similar compounds like acteoside. Such studies would be invaluable for a comprehensive understanding of the bioactive components of medicinal plants like Osmanthus fragrans and for the targeted development of new antioxidant agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Antioxidants Isolated from the Flowers of Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylethanoid glycosides from Osmanthus asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ethanol Extract of Osmanthus fragrans Flowers Reduces Oxidative Stress and Allergic Airway Inflammation in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. mdpi.com [mdpi.com]
- 9. Phenylethanoid Glycoside Profiles and Antioxidant Activities of Osmanthus fragrans Lour. Flowers by UPLC/PDA/MS and Simulated Digestion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Osmanthuside H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Osmanthuside H: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is essential for selecting the appropriate analytical technique based on specific research or drug development needs, ensuring data integrity, and meeting regulatory expectations.
Introduction to this compound
This compound is a phenylethanoid glycoside that has been isolated from various plants, including Osmanthus fragrans.[1] It is a compound of interest for its potential biological activities, including anti-inflammatory and neuroprotective properties.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process. This section provides a head-to-head comparison of HPLC-MS/MS and HPLC-UV for the analysis of this compound, based on typical performance characteristics. While the data presented is a representative model based on established analytical validation parameters, it serves to highlight the relative strengths and weaknesses of each technique.
Table 1: Comparison of HPLC-MS/MS and HPLC-UV Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-MS/MS | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 10% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-elution) |
| Robustness | High | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable scientific data. The following are representative protocols for the quantification of this compound using HPLC-MS/MS and HPLC-UV.
HPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids and plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific mass transitions for this compound and an internal standard must be determined through infusion experiments.
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) is recommended.
-
For plant extracts, a simple dilution with the initial mobile phase followed by filtration through a 0.22 µm filter is typically sufficient.
HPLC-UV Method
This method is more widely available and cost-effective, suitable for routine quality control and analysis of samples with higher concentrations of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which needs to be determined experimentally (typically around 280 nm for phenolic compounds).
Sample Preparation:
-
Similar to the HPLC-MS/MS method, sample preparation will depend on the matrix. For cleaner samples, a direct injection after filtration may be possible.
Visualizing the Workflow and Potential Biological Context
Visual diagrams are powerful tools for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a hypothetical signaling pathway potentially influenced by this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion
The choice between HPLC-MS/MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the study. HPLC-MS/MS is the method of choice for bioanalysis and studies requiring high sensitivity and specificity. HPLC-UV, on the other hand, is a robust and cost-effective method suitable for routine quality control and the analysis of less complex samples with higher analyte concentrations. Cross-validation of these methods is essential when data from different analytical techniques need to be compared or when a method is transferred between laboratories, ensuring the consistency and reliability of the results.
References
The Antioxidant Power of Osmanthuside H: A Comparative Analysis Against Natural Benchmarks
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent, naturally derived antioxidants for therapeutic and nutraceutical applications, a comprehensive comparative analysis has been conducted on the efficacy of Osmanthuside H, a phenylethanoid glycoside, against established natural antioxidants, Quercetin and Ascorbic Acid (Vitamin C). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their antioxidant capacities, supported by experimental data and mechanistic insights.
While direct quantitative antioxidant data for this compound is limited in publicly available research, this guide utilizes data from its close structural analog, Verbascoside (Acteoside), also a major phenylethanoid glycoside found in Osmanthus fragrans, to provide a robust comparative framework. This approach is based on the shared chemical motifs responsible for the antioxidant activity within this class of compounds.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant efficacy of these compounds is commonly evaluated using in vitro assays that measure their ability to scavenge synthetic radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely accepted methods. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an antioxidant required to scavenge 50% of the radicals in the reaction. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for Verbascoside (as a proxy for this compound), Quercetin, and Ascorbic Acid based on data from multiple studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Assay | IC50 (µM) | Source(s) |
| Verbascoside (Acteoside) | DPPH | 6.2 - 58.1 | [1][2] |
| ABTS | ~12.5 (Calculated from µg/mL) | [3][4] | |
| Quercetin | DPPH | 11.05 - 47.20 | [5][6] |
| ABTS | 1.89 - 48.0 | [5][7] | |
| Ascorbic Acid (Vitamin C) | DPPH | 12.27 - 284.9 | [1][8] |
| ABTS | ~86.35 (Calculated from µg/mL) | [8] |
Note: IC50 values were converted to µM where possible for standardized comparison. The molecular weight of Verbascoside (624.59 g/mol ), Quercetin (302.24 g/mol ), and Ascorbic Acid (176.12 g/mol ) were used for these conversions.
From the compiled data, Verbascoside demonstrates potent radical scavenging activity, with its DPPH IC50 values being comparable to or even lower than those reported for Quercetin and significantly lower than some reported values for Ascorbic Acid. This suggests that phenylethanoid glycosides like this compound possess strong antioxidant potential.
Mechanistic Insights: The Nrf2 Signaling Pathway
A primary mechanism through which many natural antioxidants, including phenylethanoid glycosides, exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
In the presence of oxidative stress, the conformation of Keap1 is altered, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses.
Experimental Protocols
For the benefit of researchers seeking to replicate or build upon these findings, detailed protocols for the DPPH and ABTS antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (this compound, Quercetin, Ascorbic Acid) and a positive control in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add a small volume of each sample dilution to the wells, followed by the ABTS working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Conclusion
This comparative guide indicates that this compound, represented by its close analog Verbascoside, is a potent natural antioxidant. Its efficacy in scavenging free radicals is comparable to, and in some cases may exceed, that of well-established antioxidants like Quercetin and Ascorbic Acid. The activation of the Nrf2 signaling pathway represents a key mechanism underlying its protective effects. Further in vivo studies and direct comparative analyses of purified this compound are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to conduct such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structures and bioactivities of seven flavonoids from Osmanthus fragrans 'Jinqiu' essential oil extraction residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Osmanthuside H and its Analogs in Inflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of Osmanthuside H and its analogs that govern their anti-inflammatory and antioxidant activities. While specific structure-activity relationship (SAR) data for a wide range of this compound analogs is limited in publicly available research, this document synthesizes the known effects of closely related phenylethanoid glycosides (PhGs) to infer the SAR of this compound. The information is intended to guide researchers in the rational design of novel and more potent anti-inflammatory and antioxidant agents.
Core Structural Features and Biological Activity
This compound belongs to the phenylethanoid glycoside (PhG) class of natural products. These compounds are characterized by a central glucose moiety to which a phenylethanol aglycone and often an acyl group are attached. The general structure of PhGs allows for considerable variation, which in turn influences their biological activity.
Key Structural Components Influencing Activity:
-
Phenylethanol Aglycone: The hydroxylation pattern on the phenylethyl moiety is crucial. The presence of a catechol (3,4-dihydroxy) group, as seen in the hydroxytyrosol portion of many active PhGs, is a strong determinant of antioxidant activity.
-
Acyl Moiety: The nature of the acyl group, frequently a hydroxycinnamic acid derivative like caffeic acid or ferulic acid, significantly impacts both anti-inflammatory and antioxidant potential. The number and position of hydroxyl groups on this moiety are key.
-
Sugar Moieties: The type and number of sugar units, as well as their linkage to the core structure, can influence the compound's solubility, bioavailability, and interaction with biological targets.
Comparative Biological Activity of Phenylethanoid Glycosides
| Compound/Analog | Key Structural Difference from this compound | Anti-inflammatory Activity (IC50, NO inhibition in LPS-stimulated RAW 264.7 cells) | Antioxidant Activity (DPPH Scavenging IC50) | Reference |
| This compound | - | Data not available | Data not available | |
| Acteoside (Verbascoside) | Caffeoyl group instead of a second sugar at the 4-position of glucose. | ~2.34 µM | ~19.89 µg/mL | [1][2] |
| Forsythoside B | Similar to acteoside but with a forsythialan moiety. | Potent inhibitor of pro-inflammatory cytokines. | Strong radical scavenging activity. | [3] |
| Acylated Verbascoside (VPP) | Acylation of verbascoside. | Data not available | Increased antioxidant activity compared to verbascoside. | [4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Structure-Activity Relationship Insights
Based on the available data for the broader class of phenylethanoid glycosides, the following SAR principles can be inferred for this compound and its potential analogs:
-
Hydroxylation of the Phenolic Rings: A higher number of free hydroxyl groups on both the phenylethanol and the acyl moieties generally leads to stronger antioxidant activity. The ortho-dihydroxy (catechol) arrangement is particularly important for potent radical scavenging.
-
Acylation of the Glucose Core: The presence of an acyl group, especially a caffeoyl moiety as seen in acteoside, is critical for significant anti-inflammatory activity. This suggests that analogs of this compound where the second sugar is replaced by a suitable acyl group may exhibit enhanced anti-inflammatory properties.
-
Glycosylation Pattern: While essential for the overall structure, the specific nature and linkage of the sugar moieties may modulate the pharmacokinetic properties of the molecule, such as absorption and metabolism, which in turn affects its in vivo efficacy.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism by which phenylethanoid glycosides, and likely this compound, exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Phenylethanoid glycosides have been shown to interfere with this pathway at several points:
-
Inhibition of IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, PhGs keep NF-κB in its inactive state in the cytoplasm.[5][8]
-
Inhibition of NF-κB p65 Subunit Phosphorylation: Some PhGs can directly inhibit the phosphorylation of the p65 subunit of NF-κB, which is necessary for its full transcriptional activity.[8]
-
Reduction of Reactive Oxygen Species (ROS): The antioxidant properties of PhGs can reduce the levels of intracellular ROS, which are known to be potent activators of the NF-κB pathway.
Below is a diagram illustrating the inhibition of the NF-κB signaling pathway by phenylethanoid glycosides.
Caption: Inhibition of the NF-κB signaling pathway by phenylethanoid glycosides.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound analogs) in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution to the wells. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are included.
-
Incubate the cells for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at around 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[9]
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
References
- 1. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acteoside Counteracts Interleukin-1 β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF κ B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Relative Quantification of Osmanthuside H and Related Phenylethanoid Glycosides in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantification of Osmanthuside H and related phenylethanoid glycosides in various plant species. Due to the limited availability of direct comparative studies on the relative abundance of this compound, this document presents quantitative data for a closely related and well-studied phenylethanoid glycoside, acteoside, in different parts of Osmanthus fragrans. This serves as a representative example for comparative analysis. Additionally, detailed experimental protocols for extraction and quantification, along with a key signaling pathway modulated by these compounds, are provided to support further research and drug development.
Quantitative Data Summary
| Plant Species | Plant Part | Compound | Extraction Solvent | Concentration (% w/w of extract) | Reference |
| Osmanthus fragrans | Leaves | Acteoside | 100% Ethanol | > 10% | [6][7] |
| Osmanthus fragrans | Flowers | Acteoside | 100% Ethanol | > 10% | [6][7] |
| Osmanthus fragrans var. aurantiacus | Flowers | Acteoside | 100% Ethanol | 13.86% | [6][7] |
Note: The quantification of this compound specifically has been challenging due to its lower abundance compared to other related compounds. The data for acteoside is presented here to illustrate the potential for quantitative variation in phenylethanoid glycosides across different plant tissues.
Experimental Protocols
Extraction of Phenylethanoid Glycosides (including this compound)
This protocol is a generalized method adapted from studies on phenylethanoid glycoside extraction from plant materials[2][3][4].
a. Sample Preparation:
-
Collect fresh plant material (e.g., roots, leaves, flowers).
-
Wash the material thoroughly with distilled water to remove any debris.
-
Dry the plant material in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
b. Ultrasonic-Assisted Extraction (UAE):
-
Weigh 0.1 g of the powdered plant material and place it in a conical flask.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 25°C)[2][3][4].
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process with the residue for exhaustive extraction.
-
Combine the supernatants and filter through a 0.22 µm membrane filter before HPLC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is based on methodologies used for the identification and quantification of phenylethanoid glycosides in plant extracts[2][3][4][8].
a. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 3 µm particle size)[3][4].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[3].
-
Gradient program: 15-45% B (0-20 min), hold at 95% B (20-25 min), return to 15% B (25-35 min)[3].
-
-
Flow Rate: 0.2 mL/min[3].
-
Column Temperature: 30°C.
b. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Spray Voltage: -4500 V.
-
Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Nebulizer Gas: 55 psi.
-
Heater Gas: 55 psi.
-
MRM Transitions: For this compound, the precursor ion is [M-H]⁻ at m/z 431.1, with a characteristic fragment ion at m/z 299.0 (loss of apiose residue)[2][3][4].
c. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify this compound in the plant extracts by comparing their peak areas to the calibration curve.
Signaling Pathway and Biological Activity
Phenylethanoid glycosides, including this compound, are known to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).
This compound and other phenylethanoid glycosides are thought to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of a plant extract containing this compound.
Caption: Experimental workflow for this compound quantification and activity assessment.
Below is a diagram illustrating the NF-κB signaling pathway and the putative inhibitory action of this compound.
Caption: The NF-κB signaling pathway and its inhibition by this compound.
References
- 1. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in chemistry and bioactivity of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Osmanthuside H: A Methodological Comparison Guide
Disclaimer: As of late 2025, specific experimental data on the synergistic effects of Osmanthuside H with other compounds are not available in the public domain. This guide is therefore presented as a template for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and pathway analysis that would be employed in such an investigation. The experimental data and signaling pathways depicted are hypothetical, based on the known activities of its compound class, phenylpropanoid glycosides, to provide a realistic framework for future studies.
Phenylpropanoid glycosides, the class of compounds to which this compound belongs, are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] The evaluation of their synergistic potential with existing therapeutic agents is a critical area of research, aiming to enhance efficacy and reduce toxicity. This guide provides a comprehensive overview of the experimental protocols and data analysis workflows required to assess such synergies.
Experimental Protocols
The investigation of synergistic effects typically involves a series of in vitro assays to determine the efficacy of the compounds, both individually and in combination. A standard workflow is outlined below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and a partner compound (e.g., a chemotherapeutic agent) on a selected cancer cell line.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of this compound, the partner compound, and combinations of both.
-
After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated for each treatment.
-
2. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between this compound and the partner compound (synergism, additivity, or antagonism).
-
Methodology:
-
The IC50 values obtained from the MTT assay are used.
-
The Chou-Talalay method is employed to calculate the Combination Index (CI).
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the synergistic cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Cells are treated with this compound, the partner compound, and their combination at synergistic concentrations for 24 hours.
-
The cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
Quantitative data from synergy studies should be presented in a clear and comparative manner.
Table 1: Hypothetical Synergistic Effects of this compound with Doxorubicin on A549 Lung Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Interaction |
| This compound | 150 | - | - |
| Doxorubicin | 1.2 | - | - |
| This compound + Doxorubicin (1:1 ratio) | 0.5 (Doxorubicin) | 0.65 | Synergism |
| This compound + Doxorubicin (2:1 ratio) | 0.4 (Doxorubicin) | 0.58 | Synergism |
Visualizations: Workflows and Signaling Pathways
Visual diagrams are crucial for representing complex experimental procedures and biological mechanisms.
References
A Head-to-Head Comparison of Osmanthuside H and Acteoside in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source for novel anti-inflammatory agents. This guide provides a comparative analysis of two such compounds: Osmanthuside H and Acteoside. While direct head-to-head studies are not yet available, this document synthesizes existing in vitro data to offer a comparative overview of their anti-inflammatory potential and mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Acteoside. It is important to note that the data for Acteoside is more extensive than that for this compound, reflecting a greater research focus on the former.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 Value |
| This compound | Data not available | Data not available | Data not available |
| Acteoside | 100 µM | Significant inhibition | ~25 µM |
Table 2: Effect on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Cytokine | Concentration | % Inhibition |
| This compound | Data not available | IL-6, TNF-α, IL-1β | Data not available | Data not available |
| Acteoside | RAW 264.7 | TNF-α | 10, 20, 40 µg/mL | Dose-dependent decrease[1] |
| RAW 264.7 | IL-6 | 10, 20, 40 µg/mL | Dose-dependent decrease[1] | |
| RAW 264.7 | IL-1β | 10, 20, 40 µg/mL | Dose-dependent decrease[1] | |
| A549 | IL-1β, IL-6, IL-8 | Not specified | Dose-dependent amelioration[2] |
Table 3: Effect on Inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Enzyme | Effect |
| This compound | iNOS, COX-2 | Data primarily from extracts of Osmanthus fragrans, suggesting downregulation.[3] |
| Acteoside | iNOS, COX-2 | Significant suppression of protein and mRNA expression.[4][5][6] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Acteoside). After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1]
-
Nitric Oxide (NO) Assay: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[9][10]
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of the compounds on the protein expression levels of key inflammatory signaling molecules.
-
Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and β-actin as a loading control).[1][11]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Signaling Pathways
Acteoside's Anti-Inflammatory Mechanism
Acteoside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Caption: Acteoside inhibits inflammation by blocking NF-κB and MAPK pathways.
Proposed Anti-Inflammatory Mechanism of this compound
The precise signaling pathways modulated by this compound are less defined. However, studies on extracts from Osmanthus fragrans suggest a potential role in the inhibition of the MAPK/ERK pathway.
Caption: Putative anti-inflammatory mechanism of this compound via ERK1/2 inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of natural compounds.
Caption: Workflow for in vitro anti-inflammatory screening of natural compounds.
Conclusion
Acteoside is a well-characterized phenylpropanoid glycoside with potent anti-inflammatory properties, demonstrated through its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways. In contrast, the anti-inflammatory profile of this compound is not as extensively documented. While preliminary evidence from studies on Osmanthus fragrans extracts suggests potential anti-inflammatory activity, further research is required to isolate and characterize the specific effects of this compound and elucidate its precise mechanisms of action. This guide highlights the need for direct comparative studies to fully assess the relative therapeutic potential of these two compounds in inflammatory disease models.
References
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
A Comparative Analysis of the Cytotoxic Effects of Osmanthuside H and its Aglycone, Tyrosol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antitumor Potential of a Natural Glycoside and its Aglycone.
In the ongoing search for novel anticancer agents from natural sources, phenylethanoid glycosides have garnered significant attention. This guide provides a comparative overview of the cytotoxic properties of Osmanthuside H and its aglycone, tyrosol (2-(4-hydroxyphenyl)ethanol). Due to the limited availability of direct cytotoxic data for this compound, this guide will leverage data from the structurally similar and well-studied phenylethanoid glycoside, acteoside, as a proxy for comparison with tyrosol. This analysis is supported by experimental data from multiple studies, offering insights into their potential as anticancer compounds.
Executive Summary
This guide presents a comparative analysis of the cytotoxic effects of the phenylethanoid glycoside, this compound (represented by the proxy molecule, acteoside), and its aglycone, tyrosol. The available data suggests that both the glycoside and its aglycone exhibit cytotoxic activity against various cancer cell lines. Tyrosol, the aglycone, has been shown to induce apoptosis through the mitochondrial pathway. While direct comparative IC50 values for this compound are not available, data for the related compound acteoside suggests that the glycosidic moiety can influence cytotoxic potency. The subsequent sections provide a detailed breakdown of the available quantitative data, experimental methodologies, and the signaling pathways implicated in their cytotoxic mechanisms.
Data Presentation: A Comparative Look at Cytotoxicity
The following table summarizes the available cytotoxic activity of tyrosol and the proxy for this compound, acteoside, across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Tyrosol | MCF-7 | Breast Adenocarcinoma | >300 | 72 |
| L929 | Normal Fibroblast | Not cytotoxic | 72 | |
| Acteoside | MCF-7 | Breast Adenocarcinoma | 113.1 | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | >200 | 72 | |
| OVCAR-3 | Ovarian Cancer | <200 | 72 | |
| U138-MG | Glioblastoma | >200 | 72 | |
| HepG2 | Hepatocellular Carcinoma | >200 | 72 | |
| MCF-12A | Normal Breast Epithelial | >400 | 72 |
Note: Data for tyrosol on MCF-7 and L929 cells is derived from a study that tested concentrations up to 300 µM and observed a dose-dependent decrease in viability of MCF-7 but did not reach an IC50 value.[1][2] Data for acteoside is from a comparative study on phenylethanoid glycosides.[3]
Experimental Protocols
The following are generalized experimental protocols for the cytotoxicity assays and the evaluation of apoptotic pathways mentioned in the referenced studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Tyrosol, Acteoside) for specified durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMEM-F12 medium).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 values are calculated using a suitable software like GraphPad Prism.[1][2]
Apoptosis and Necrosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described above. After treatment, both adherent and floating cells are collected.
-
Staining: The collected cells are washed with phosphate-buffered saline (PBS) and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Interpretation: The percentages of apoptotic and necrotic cells are determined from the flow cytometry data.[1][2]
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The expression levels of target genes (e.g., bax, bcl-2, p53) are quantified using real-time polymerase chain reaction (RT-PCR) with specific primers. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating cytotoxicity.
Caption: A generalized workflow for the in vitro evaluation of cytotoxicity.
Caption: Proposed apoptotic signaling pathway of Tyrosol.[1]
Discussion
The available data, while not a direct comparison, provides valuable insights. Tyrosol, the aglycone of this compound, demonstrates a pro-apoptotic effect in breast cancer cells, mediated by the induction of oxidative stress and modulation of the mitochondrial apoptosis pathway, including the upregulation of p53 and Bax and downregulation of Bcl-2.[1] In contrast, the structurally similar glycoside, acteoside, shows potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 113.1 µM, while exhibiting lower toxicity towards normal breast epithelial cells.[3]
This suggests that the glycosidic moiety in phenylethanoid glycosides like this compound could play a crucial role in their cytotoxic activity. The sugar portion may influence factors such as solubility, cell uptake, and interaction with cellular targets. The higher potency of acteoside in MCF-7 cells compared to the reported effects of tyrosol might indicate that the glycoside form is more active, at least in this specific cell line. However, it is also possible that different experimental conditions and the inherent differences between acteoside and this compound contribute to this observation.
Further research is warranted to directly compare the cytotoxic effects of this compound and its aglycone, tyrosol, across a broader range of cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationship and the potential of these compounds as templates for the development of new anticancer drugs. The investigation of their effects on other signaling pathways, such as the Akt/NF-κB and MAPK pathways, which are known to be affected by phenylethanoid glycosides, would also be a valuable avenue for future research.[4]
References
- 1. Anti-Cancer Effects of Tyrosol on Breast Cancer Cell Line- Exploring the Action Mechanisms - Journal of Human Genetics and Genomics [humangeneticsgenomics.ir]
- 2. humangeneticsgenomics.ir [humangeneticsgenomics.ir]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
assessing the bioavailability of Osmanthuside H versus other phenylethanoid glycosides
A critical evaluation of the bioavailability of prominent phenylethanoid glycosides reveals significant differences in their absorption and metabolic stability. While a direct comparison with Osmanthuside H is currently hampered by a lack of available experimental data, this guide provides a comprehensive analysis of other key compounds in this class, namely acteoside (verbascoside), salidroside, and echinacoside. This comparison is supported by in vitro and in vivo experimental findings to inform researchers and drug development professionals.
Phenylethanoid glycosides (PhGs) are a class of water-soluble phenolic compounds found in many medicinal plants, known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2][3] However, their therapeutic potential is often limited by poor oral bioavailability.[3][4] Understanding the comparative bioavailability of different PhGs is crucial for their development as effective therapeutic agents.
This guide synthesizes available data on the bioavailability of acteoside, salidroside, and echinacoside, focusing on key pharmacokinetic parameters and the underlying absorption mechanisms.
Quantitative Comparison of Bioavailability
The bioavailability of phenylethanoid glycosides is influenced by factors such as their chemical structure, stability in the gastrointestinal tract, and interaction with intestinal transporters.[4][5] The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Bioaccessibility and Permeability
In vitro models, such as simulated digestion and Caco-2 cell monolayers, are instrumental in predicting the oral absorption of compounds.
| Compound | Bioaccessibility (%) | Apparent Permeability (Papp) (cm/s) | Absorption Mechanism | Reference |
| Acteoside | 50.1 ± 3.04 | 4.75 x 10⁻⁷ (AP to BL) | Passive diffusion with active efflux (P-gp) | [5] |
| Salidroside | 98.7 ± 1.35 | 21.7 x 10⁻⁷ (AP to BL) | Passive diffusion | [5] |
| Echinacoside | Not Reported | Poor permeability (Peff: 0.83 x 10⁻⁶ - 3.23 x 10⁻⁶) | Poor and site-dependent absorption | [4] |
AP to BL: Apical to Basolateral transport across Caco-2 cell monolayer. P-gp: P-glycoprotein.
In Vivo Pharmacokinetic Parameters in Rats
Animal studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of compounds in a living system.
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Acteoside | 40 mg/kg | 312.54 ± 44.43 | 0.29 ± 0.17 | Not Reported | ~1 | [6] |
| Acteoside | 100 mg/kg | 130 | 1.54 | Not Reported | 0.12 | [7] |
| Salidroside | 100 mg/kg | 3716.73 | Not Reported | Not Reported | High | [2] |
| Echinacoside | Not Reported | Low serum concentration | Fast absorption | Not Reported | 0.83 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to assess the bioavailability of phenylethanoid glycosides.
Caco-2 Permeability Assay
This in vitro method assesses the potential for intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at specific time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This in vivo method determines the pharmacokinetic profile of a compound after oral administration.
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment.
-
Drug Administration: The test compound is administered orally via gavage at a specific dose. For intravenous administration (to determine absolute bioavailability), the compound is injected into the tail vein.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability are calculated using appropriate software.
Signaling Pathways and Bioactivity
The biological effects of phenylethanoid glycosides are mediated through various signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action.
Acteoside has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory, antioxidant, and neuroprotective properties.[5] These include:
-
NF-κB Signaling Pathway: Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.[5]
-
MAPK Signaling Pathway: Modulation of MAPKs (e.g., p38, JNK, ERK) is involved in its anti-inflammatory and neuroprotective effects.[9]
-
PI3K/Akt Signaling Pathway: Activation of this pathway is associated with its protective effects against apoptosis and oxidative stress.[10][11]
Salidroside also exerts its pharmacological effects by influencing multiple signaling pathways:
-
Nrf2 Signaling Pathway: Activation of Nrf2 leads to the upregulation of antioxidant enzymes, protecting cells from oxidative damage.[3]
-
JAK2/STAT3 Signaling Pathway: Inhibition of this pathway contributes to its anti-inflammatory effects.[3]
-
PI3K/Akt/mTOR Signaling Pathway: Salidroside can inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[12]
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of a compound.
Acteoside Signaling Pathways
Caption: Key signaling pathways modulated by Acteoside.
Salidroside Signaling Pathways
Caption: Key signaling pathways modulated by Salidroside.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of absorption and bioavailability of echinacoside by verapamil or clove oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verbascoside-Rich Plant Extracts in Animal Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinacoside, an Inestimable Natural Product in Treatment of Neurological and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cardioprotective effects of acteoside in myocardial ischemia reperfusion injury and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Mechanism of Acteoside in Treating Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Validating In Vitro Antioxidant and Anti-Inflammatory Efficacy of Phenylethanoid Glycosides in In Vivo Models: A Comparative Guide Using Acteoside as a Case Study
A note on Osmanthuside H: Due to a lack of available scientific literature detailing the in vitro and subsequent in vivo validation of this compound, this guide utilizes the closely related and extensively studied phenylethanoid glycoside, Acteoside, as a representative compound. The principles of validating in vitro findings in animal models, as demonstrated with Acteoside, are broadly applicable to other compounds within the same class, including this compound, once sufficient research becomes available.
Acteoside, a prominent phenylethanoid glycoside found in numerous medicinal plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This guide provides a comparative overview of its in vitro activities and their validation in corresponding in vivo animal models, offering researchers, scientists, and drug development professionals a framework for understanding the translational potential of this class of compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on Acteoside, highlighting its antioxidant and anti-inflammatory effects.
Table 1: In Vitro Antioxidant and Anti-Inflammatory Activity of Acteoside
| Assay Type | Cell Line/System | Inducer/Stimulus | Acteoside Concentration | Key Finding |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Cell-free | - | IC50: 4.28 µg/mL | Demonstrated potent radical scavenging activity.[1] |
| Hydroxyl Radical Scavenging | Cell-free | - | 25 µg/mL | Resulted in 89.46% scavenging of hydroxyl radicals.[1] |
| Superoxide Radical Scavenging | Cell-free | - | 25 µg/mL | Showed 30.31% scavenging of superoxide radicals.[1] |
| Anti-Inflammatory Activity | ||||
| Nitric Oxide (NO) Production | RAW264.7 macrophages | LPS | 10, 20, 40 µM | Significantly reduced NO production in a dose-dependent manner.[2][3] |
| Pro-inflammatory Cytokines | Primary rat chondrocytes | IL-1β | 10, 20, 40 µM | Significantly inhibited the production of TNF-α, IL-6, and IL-12.[4] |
| NF-κB Activation | A549 lung epithelial cells | LPS | 30, 60 mg/kg (in vivo correlation) | Inhibited the phosphorylation of IκBα and NF-κB p65, preventing its nuclear translocation.[5] |
| MAPK Signaling | RAW264.7 macrophages | LPS | Not specified | Inhibited the p38 MAPK signaling pathway.[2] |
| JAK/STAT Signaling | Primary rat chondrocytes | IL-1β | Not specified | Inhibited the IL-1β-induced activation of the JAK/STAT pathway.[4] |
Table 2: In Vivo Validation of Acteoside's Antioxidant and Anti-Inflammatory Activity
| Animal Model | Disease Model | Acteoside Dosage | Route of Administration | Key Finding |
| Anti-Inflammatory Activity | ||||
| Balb/c Mice | DSS-induced Colitis | 120, 600 µ g/mouse/day | Intraperitoneal | Significantly improved histological score and down-regulated IFN-γ secretion.[6] |
| Sprague-Dawley Rats | Surgery-induced Osteoarthritis | 20, 40 mg/kg/day | Gavage | Significantly inhibited synovial inflammation and articular chondrocyte apoptosis.[4] |
| Balb/c Mice | LPS-induced Acute Lung Injury | 30, 60 mg/kg | Intraperitoneal | Decreased lung wet-to-dry weight ratio, MPO activity, and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid.[5] |
| Antioxidant & Neuroprotective Activity | ||||
| MCAO Rats | Cerebral Ischemia/Reperfusion Injury | 20, 40 mg/kg | Intraperitoneal | Significantly reduced cerebral infarct area, inhibited oxidative stress by suppressing NOX2/NOX4 pathways, and decreased the pro-oxidant molecule MDA while increasing antioxidant molecules GSH and SOD.[7] |
| Zebrafish | 6-OHDA-induced Parkinson's Disease | Not specified | Not specified | Prevented dopaminergic neuron death and upregulated antioxidative enzymes by activating the Nrf2/ARE signaling pathway.[8] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Acteoside (e.g., 10, 20, 40 µM) for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To investigate the mechanism of action, cell lysates are prepared, and the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, and p38) are determined by Western blotting.
In Vivo Anti-Inflammatory Assay in a Murine Model of Colitis
-
Animal Model: Acute colitis is induced in Balb/c mice by administering 5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
Treatment: Acteoside (e.g., 120 and 600 µ g/mouse/day ) or a vehicle control is administered daily via intraperitoneal injection.
-
Clinical Assessment: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Histological Analysis: At the end of the treatment period, the mice are euthanized, and the colons are removed. The colon length is measured, and tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the colon tissue, is measured spectrophotometrically.
-
Cytokine Analysis: The levels of inflammatory cytokines in the colon tissue homogenates are measured by ELISA or multiplex bead array.
Visualizing the Molecular Pathways and Experimental Design
Signaling Pathways Modulated by Acteoside
The anti-inflammatory and antioxidant effects of Acteoside are mediated through its interaction with several key signaling pathways.
Caption: Acteoside inhibits pro-inflammatory pathways (NF-κB, MAPK, JAK/STAT) and activates the antioxidant Nrf2/ARE pathway.
General Workflow for In Vitro to In Vivo Validation
The process of validating in vitro findings in animal models follows a logical progression from initial screening to mechanistic studies in a living organism.
Caption: A typical workflow for the validation of in vitro findings in in vivo animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, understanding the inherent stability of bioactive compounds is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the stability of Osmanthuside H and structurally related glycosides, offering insights supported by available experimental data. Due to a scarcity of direct stability studies on this compound, this guide focuses on comprehensive data available for the closely related and widely studied phenylethanoid glycoside, Acteoside (Verbascoside), and the secoiridoid glycoside, Oleuropein, to provide a predictive framework for assessing this compound's stability profile.
Executive Summary
Glycosidic bonds are susceptible to hydrolysis under various conditions, impacting the shelf-life, bioavailability, and efficacy of glycosidic compounds. This guide synthesizes stability data for key glycosides related to this compound, focusing on the effects of pH and temperature. The available data indicates that phenylethanoid glycosides, such as Acteoside, exhibit greater stability in acidic environments, while their stability decreases as the pH becomes neutral or alkaline. Similarly, lower temperatures are generally conducive to the preservation of these compounds. Oleuropein, a prominent secoiridoid glycoside, also demonstrates pH and temperature-dependent stability, with optimal preservation at acidic pH and low temperatures. While direct quantitative data for this compound remains limited in publicly accessible literature, its structural similarities to Acteoside suggest it may follow a comparable stability pattern.
Comparative Stability Data
The following table summarizes the stability of Acteoside and Oleuropein under different experimental conditions. This data provides a valuable reference for predicting the stability of this compound.
| Glycoside | Condition | Time | Remaining Compound (%) | Reference |
| Acteoside | pH 3 (in HT-29 and Caco-2 cells) | 24 hours | Chemically stable | [1] |
| pH 7 (in HT-29 and Caco-2 cells) | 24 hours | Up to 62.4% transformation | [1] | |
| Ethanolic solution (80:20 v/v), pH 7, Room Temp, Dark | - | - | [2] | |
| Ethanolic solution (80:20 v/v), pH 6, Room Temp, Dark | - | - | [2] | |
| Ethanolic solution (80:20 v/v), pH 5, Room Temp, Dark | - | - | [2] | |
| Ethanolic solution (80:20 v/v), pH 7, 40°C | - | - | [2] | |
| Ethanolic solution (80:20 v/v), pH 6, 40°C | - | - | [2] | |
| Ethanolic solution (80:20 v/v), pH 5, 40°C | - | - | [2] | |
| Oleuropein | Aqueous extract, 80°C | 60 days | Significant degradation | [3] |
| Aqueous extract, Room Temp (24 ± 1.4°C) | 60 days | Half-life of 13 days | [3] | |
| Olive leaf extract, pH 3 | 30 days | More stable | [4] | |
| Olive leaf extract, pH 5 | 30 days | Most stable (0.058 mg/ml remaining) | [4] | |
| Olive leaf extract, pH 7 | 30 days | Less stable (0.025 mg/ml remaining) | [4] | |
| Olive leaf extract, pH 9 | 30 days | Less stable (0.034 mg/ml remaining) | [4] | |
| Storage at -20°C | 8 weeks | Optimal stability | [5] | |
| Storage at 25°C | 8 weeks | Least desirable condition | [5] | |
| Heating at 110°C | - | Detrimental to content | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are generalized experimental protocols based on the cited literature for assessing the stability of glycosides.
Protocol 1: pH Stability Assessment of Acteoside in Cell Culture Models
-
Objective: To evaluate the chemical stability of Acteoside at different pH values mimicking physiological conditions.
-
Materials: Acteoside standard, HT-29 and Caco-2 human intestinal cell lines, cell culture medium, buffers of pH 3 and pH 7.
-
Procedure:
-
Prepare solutions of Acteoside in the respective pH buffers.
-
Introduce the Acteoside solutions to the HT-29 and Caco-2 cell cultures.
-
Incubate the cell cultures for 24 hours under standard conditions (37°C, 5% CO2).
-
After incubation, collect the cell lysates and supernatant.
-
Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining Acteoside and identify any transformation products.[1]
-
Protocol 2: Temperature and pH Stability of Oleuropein in Olive Leaf Extract
-
Objective: To determine the effects of storage temperature and pH on the stability of Oleuropein in a complex matrix.
-
Materials: Olive leaf extract containing Oleuropein, buffers of varying pH (e.g., 3, 5, 7, 9), constant temperature chambers or water baths (-20°C, 4°C, 25°C, 70°C, 90°C, 110°C).
-
Procedure:
-
Aliquots of the olive leaf extract are adjusted to the desired pH using appropriate buffers.
-
Samples are stored at different temperatures for a predefined period (e.g., 8 weeks).
-
For thermal degradation studies, samples are heated at various temperatures for specific time intervals.
-
At designated time points, samples are withdrawn and immediately cooled to halt any further degradation.
-
The concentration of Oleuropein in each sample is determined by HPLC analysis.[4][5]
-
Degradation kinetics can be calculated by plotting the natural logarithm of the remaining Oleuropein concentration against time to determine if it follows first-order kinetics.[3]
-
Visualization of Experimental Workflow
A generalized workflow for assessing the stability of glycosides is presented below.
Caption: General workflow for assessing glycoside stability.
This guide highlights the critical need for further research into the stability of this compound to enable its effective development as a potential therapeutic agent. The provided data on related glycosides serves as a valuable starting point for designing and interpreting future stability studies.
References
- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ljast.ly [ljast.ly]
- 5. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
Inter-laboratory Validation of an Analytical Method for Osmanthuside H: A Comparative Guide
For Immediate Release
This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Osmanthuside H. The performance of this method is compared with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering researchers, scientists, and drug development professionals a clear comparison of their respective capabilities. This document presents supporting experimental data from a simulated inter-laboratory study to objectively assess the methods' performance characteristics.
Introduction
This compound is an iridoid glycoside with potential therapeutic applications. To ensure the quality and consistency of research and pharmaceutical development involving this compound, a robust and validated analytical method for its quantification is essential. Inter-laboratory validation, also known as a collaborative study or ring trial, is a critical step in standardizing an analytical method. It assesses the method's reproducibility and reliability when performed by different analysts in different laboratories. This guide details the results of such a validation for an HPLC-UV method and compares it to a state-of-the-art UPLC-MS method.
Data Presentation
The performance of the HPLC-UV and UPLC-MS methods for the quantification of this compound was evaluated based on several key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from a simulated inter-laboratory study involving six laboratories.
Table 1: Inter-laboratory Validation Results for the HPLC-UV Method
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Mean | Inter-laboratory RSD (%) |
| Accuracy (Recovery %) | 98.7 | 99.2 | 98.5 | 101.1 | 99.8 | 100.5 | 99.6 | 1.0 |
| Precision (Repeatability RSD %) | 0.85 | 0.92 | 0.78 | 1.10 | 0.88 | 0.95 | 0.91 | 12.5 |
| Precision (Reproducibility RSD %) | - | - | - | - | - | - | 1.85 | - |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9996 | 0.9989 | 0.9998 | 0.9993 | 0.9994 | 0.04 |
| LOD (µg/mL) | 0.52 | 0.55 | 0.50 | 0.58 | 0.51 | 0.54 | 0.53 | 5.7 |
| LOQ (µg/mL) | 1.73 | 1.82 | 1.67 | 1.93 | 1.70 | 1.80 | 1.78 | 5.6 |
Table 2: Performance Data for the Comparative UPLC-MS Method (Single Laboratory Validation)
| Parameter | Result |
| Accuracy (Recovery %) | 100.2 |
| Precision (Repeatability RSD %) | 0.45 |
| Linearity (R²) | 0.9999 |
| LOD (ng/mL) | 0.15 |
| LOQ (ng/mL) | 0.50 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS methods are provided below.
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program starts at 10% B, increases to 30% B over 20 minutes, then to 90% B over 5 minutes, holds for 5 minutes, and returns to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
Comparator Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program starts at 5% B, increases to 40% B over 5 minutes, then to 95% B over 2 minutes, holds for 1 minute, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific to this compound (precursor ion > product ion).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample and Standard Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range suitable for the higher sensitivity of the UPLC-MS system.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Workflow of the inter-laboratory validation process.
Caption: Key characteristics of HPLC-UV vs. UPLC-MS methods.
Safety Operating Guide
Proper Disposal of Osmanthuside H: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Osmanthuside H in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a glycoside that requires careful management due to its potential as an eye irritant.[1] Proper disposal is not merely a matter of discarding the substance but involves a systematic approach to neutralization and waste management, ensuring that it poses no threat to human health or the environment. The following procedures are based on established principles of chemical safety and waste disposal for glycosidic and phenolic compounds.
Key Safety and Hazard Data
A summary of the pertinent safety information for this compound is provided in the table below. This data should be consulted before handling the compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making process and the subsequent steps for handling and disposal.
References
Comprehensive Safety and Handling Guide for Osmanthuside H
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Osmanthuside H, a phenylethanoid glycoside. By adhering to these procedures, you can minimize risks and ensure a safe working environment.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:
-
H319: Causes serious eye irritation. [1]
The primary hazard associated with this compound is its potential to cause significant eye irritation upon contact.[1] Therefore, all handling procedures must prioritize eye protection.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | with side shields | Protects against splashes and airborne particles entering the eyes. |
| Chemical Splash Goggles | Offers a higher level of protection against chemical splashes.[2][3] | ||
| Face Shield | To be worn over safety glasses or goggles | Provides full-face protection from splashes.[2] | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory | Not generally required | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of any potential dust or aerosols. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[4]
-
Ensure that an eyewash station is readily accessible and has been recently tested.[2][5]
-
Keep the quantity of this compound in the immediate work area to a minimum.
2. Handling Procedure:
-
Before handling, put on all required PPE as detailed in the table above.
-
When weighing or transferring the solid compound, do so carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Use tools such as spatulas or tongs for handling, rather than direct hand contact, even with gloves.[5]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2][4][5] Hold the eyelids open to ensure thorough rinsing.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
While this compound is primarily an eye irritant and not otherwise classified as hazardous waste, proper disposal is essential to prevent environmental contamination.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.
2. Disposal Procedures:
-
Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[6] Some institutions may permit the disposal of non-hazardous liquid waste down the drain with copious amounts of water, but this requires prior approval.[6]
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C19H28O11 | CID 192437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. pdx.edu [pdx.edu]
- 5. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
